molecular formula C18H21N5 B611945 (R)-ZINC-3573 CAS No. 2089389-15-9

(R)-ZINC-3573

Katalognummer: B611945
CAS-Nummer: 2089389-15-9
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: XKBSPAZCFAIBJL-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-ZINC-3573 is a Unknown drug.

Eigenschaften

IUPAC Name

(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBSPAZCFAIBJL-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-ZINC-3573: A Technical Whitepaper on its Mechanism of Action as a Selective MRGPRX2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective small molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in neurogenic inflammation, pain, and itch.[1] This document provides an in-depth technical guide on the mechanism of action of this compound, summarizing its pharmacological properties, detailing the signaling pathways it activates, and providing protocols for key experimental assays used in its characterization. This whitepaper is intended to serve as a comprehensive resource for researchers in pharmacology, immunology, and drug discovery investigating the role of MRGPRX2 and the utility of this compound as a chemical probe.

Introduction

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor primarily expressed on mast cells and sensory neurons.[1] It is activated by a variety of endogenous and exogenous ligands, including neuropeptides and certain drugs, leading to cellular responses such as degranulation and the release of inflammatory mediators.[2] The identification of selective modulators of MRGPRX2 is crucial for elucidating its physiological and pathological roles. This compound has emerged as a valuable chemical tool for this purpose, exhibiting high selectivity and potency as an agonist for this receptor.[3][4] Its inactive enantiomer, (S)-ZINC-3573, provides a crucial negative control for in vitro and in vivo studies.[5]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays, demonstrating its potency and selectivity for MRGPRX2.

Potency and Efficacy

The potency of this compound has been determined using different functional assays, as summarized in the table below.

Assay TypeParameterValueCell LineReference
PRESTO-TangoEC50740 nMHTLA[3]
FLIPR Calcium AssayEC501 µMHEK293
Mast Cell DegranulationEC50~1 µMLAD2[6]
Selectivity

This compound exhibits high selectivity for MRGPRX2 over other GPCRs and kinases.

Target ClassNumber ScreenedAssay TypeConcentrationObservationsReference
GPCRs315PRESTO-Tango10 µMNo significant off-target activity
Kinases97DiscoverX KINOMEscan10 µMClosest hits: BTK (Kd = 27 µM), MAPK8 (Kd = 19 µM), MAPK10 (Kd > 30 µM)

The inactive enantiomer, (S)-ZINC-3573, shows no significant activity at MRGPRX2 at concentrations up to 100 µM, making it an excellent negative control.[5][7]

Mechanism of Action: Signaling Pathways

This compound binding to MRGPRX2 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gi G-protein subtypes.[8][9]

Gq-Mediated Pathway

Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic calcium is a key event leading to downstream cellular responses.

Gi-Mediated Pathway

The Gi pathway, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated Gi protein can also contribute to the activation of PLC, thereby amplifying the calcium signal initiated by the Gq pathway.[8]

Downstream Cellular Responses

The culmination of these signaling events in mast cells is degranulation, the process of releasing pre-formed mediators such as histamine and proteases from intracellular granules.[6] This is a critical step in the inflammatory and allergic responses mediated by MRGPRX2.

MRGPRX2_Signaling_Pathway MRGPRX2 Signaling Pathway Induced by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 Binds to Gq Gq MRGPRX2->Gq Activates Gi Gi MRGPRX2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts from IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers Degranulation Mast Cell Degranulation Ca2_release->Degranulation Leads to ATP ATP ATP->AC PRESTO_Tango_Workflow PRESTO-Tango Assay Workflow start Start culture Culture HTLA cells start->culture transfect Transfect with MRGPRX2-Tango construct culture->transfect treat Treat with this compound or controls transfect->treat incubate Incubate 12-16 hours treat->incubate lyse Lyse cells incubate->lyse read Read luminescence lyse->read end End read->end FLIPR_Workflow FLIPR Calcium Assay Workflow start Start plate Plate MRGPRX2-expressing HEK293 cells start->plate load_dye Load cells with calcium-sensitive dye plate->load_dye measure_baseline Measure baseline fluorescence in FLIPR load_dye->measure_baseline add_compound Add this compound or controls measure_baseline->add_compound measure_response Monitor fluorescence in real-time add_compound->measure_response end End measure_response->end Degranulation_Workflow Mast Cell Degranulation Assay Workflow start Start culture Culture LAD2 mast cells start->culture wash Wash and resuspend cells culture->wash stimulate Stimulate with this compound or controls wash->stimulate centrifuge Centrifuge to separate supernatant and pellet stimulate->centrifuge react Incubate supernatant and lysed pellet with substrate centrifuge->react read Read absorbance react->read calculate Calculate % degranulation read->calculate end End calculate->end

References

(R)-ZINC-3573: A Comprehensive Technical Guide to its Function as a Selective MRGPRX2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and highly selective small molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] This document provides an in-depth technical overview of the function, mechanism of action, and experimental validation of this compound, positioning it as a critical chemical probe for investigating MRGPRX2-mediated physiological and pathological processes, such as pain, itch, and pseudo-allergic reactions.[3]

Introduction

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor primarily expressed on mast cells and sensory neurons. It has emerged as a key player in innate immunity and neurogenic inflammation, activated by a wide range of endogenous and exogenous ligands, including neuropeptides and certain drugs. The discovery of this compound through in silico screening has provided a valuable tool to dissect the specific roles of MRGPRX2.[1] This guide details its pharmacological properties and the experimental methodologies used to characterize its function.

Mechanism of Action

This compound functions as a selective agonist at the MRGPRX2 receptor.[1] Its binding to the receptor triggers a conformational change, leading to the activation of downstream signaling pathways.

Binding and Receptor Activation

Structural studies have revealed that this compound binds to a negatively charged pocket within the extracellular domain of MRGPRX2.[4][5] Specifically, it forms charge interactions with two key acidic residues, D184 and E164.[4] The pyrazolo[1,5-a]pyrimidine core of this compound interacts with the receptor through π–π stacking with W248, while its 5-phenyl group extends towards the second extracellular loop.[4]

Downstream Signaling Pathways

Upon activation by this compound, MRGPRX2 exhibits promiscuous coupling to multiple G protein families. It robustly activates both Gαq and Gαi pathways.[4][6] Research indicates that MRGPRX2 can activate all four major G protein subfamilies (Gs, Gi, Gq/11, and G12/13).[7]

  • Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mast cell degranulation.[1]

  • Gαi Pathway: The Gαi pathway activation results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

  • β-Arrestin Recruitment: MRGPRX2 activation also leads to the recruitment of β-arrestin, a key process in receptor desensitization and internalization.[6]

Data Presentation

The following tables summarize the quantitative data for this compound and its inactive enantiomer, (S)-ZINC-3573.

Table 1: In Vitro Potency of this compound
Assay TypeCell LineParameterValueReference
PRESTO-Tango β-arrestin recruitmentHTLAEC50740 nM[2][3]
FLIPR Intracellular Calcium ReleaseMRGPRX2-inducible HEK-TEC501 µM[3]
β-hexosaminidase DegranulationLAD2 Mast CellsEC50~1 µM
Intracellular Calcium ReleaseLAD2 Mast CellsEC50~1 µM
Table 2: Selectivity Profile of this compound
Target ClassNumber TestedActivityReference
Class A GPCRs315No significant off-target agonism at 10 µM[1][3]
Kinases97Minimal inhibition at 10 µM[1][3]
Table 3: Activity of the Stereoisomer (S)-ZINC-3573 (Negative Control)
Assay TypeCell LineParameterValueReference
PRESTO-Tango β-arrestin recruitmentHTLAEC50> 100 µM[3]
FLIPR Intracellular Calcium ReleaseMRGPRX2-inducible HEK-TEC50> 100 µM[3]
β-hexosaminidase DegranulationLAD2 Mast CellsActivityNegligible[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FLIPR Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

Cell Culture and Plating:

  • Culture tetracycline-inducible MRGPRX2 stable HEK-T cells in DMEM supplemented with 10% FBS, 100 μg/mL hygromycin B, and 15 μg/mL blasticidin.[1]

  • Induce MRGPRX2 expression by adding 1 μg/mL tetracycline to the culture medium 24 hours prior to the assay.[1]

  • Plate the cells in black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well.[1]

Dye Loading:

  • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) dissolved in a buffer containing 2.5 mM probenecid.[1]

  • Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.[1]

Compound Addition and Measurement:

  • Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Use a FLIPR instrument to measure baseline fluorescence for 10-20 seconds.

  • Add the compound solutions to the wells and continue to monitor fluorescence for an additional 2 minutes.[9]

  • Analyze the data by calculating the fold change in fluorescence over baseline and plotting concentration-response curves to determine EC50 values.[1]

β-Hexosaminidase Degranulation Assay

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Cell Culture and Stimulation:

  • Culture human mast cell line LAD2 in StemPro-34 medium supplemented with StemPro-34 nutrient supplement, L-glutamine, penicillin/streptomycin, and human stem cell factor (SCF).

  • Wash the cells and resuspend them in Tyrode's buffer.[10]

  • Aliquot 1x10^5 cells per well into a 96-well plate.[10]

  • Add varying concentrations of this compound and incubate for 30-40 minutes at 37°C.[10]

Enzyme Activity Measurement:

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate. To determine the total β-hexosaminidase content, lyse the cells in the original plate with Triton X-100.

  • Add a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) to both the supernatant and lysate samples.

  • Incubate for 90 minutes at 37°C.

  • Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer).

  • Read the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release relative to the total cellular content.[10]

PRESTO-Tango β-Arrestin Recruitment Assay

This is a high-throughput screening platform to measure ligand-induced β-arrestin recruitment to GPCRs.

Principle: The assay utilizes a modified GPCR tagged with a transcription factor at its C-terminus, followed by a TEV protease cleavage site. HTLA cells are used, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element. Ligand binding to the GPCR recruits the β-arrestin2-TEV fusion protein, leading to the cleavage and release of the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of luciferase.[6][11]

Protocol Outline:

  • Obtain the PRESTO-Tango GPCR kit containing the plasmid DNA for the MRGPRX2-Tango construct.[6]

  • Transfect the MRGPRX2-Tango plasmid into HTLA cells.

  • Plate the transfected cells in 384-well plates.

  • Add this compound at various concentrations.

  • Incubate the plates for 16-24 hours.

  • Add a luciferase substrate (e.g., Bright-Glo) and measure luminescence using a plate reader.

  • Analyze the data to generate concentration-response curves and determine EC50 values.

Mandatory Visualizations

Signaling Pathway of this compound at MRGPRX2

MRGPRX2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds Gq Gαq MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates beta_arrestin β-Arrestin MRGPRX2->beta_arrestin Recruits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release Induces Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Mediates

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Functional Validation cluster_selectivity Selectivity Profiling In_Silico In Silico Docking (~4 million compounds) PRESTO_Tango PRESTO-Tango Screen (315 GPCRs) In_Silico->PRESTO_Tango Identifies Hit FLIPR FLIPR Calcium Assay (MRGPRX2-HEK-T cells) PRESTO_Tango->FLIPR Confirms Agonism KinomeScan KinomeScan (97 kinases) PRESTO_Tango->KinomeScan Assesses Off-Target Effects Degranulation β-Hexosaminidase Assay (LAD2 Mast Cells) FLIPR->Degranulation Validates Physiological Effect Stereoisomer Inactive Stereoisomer Control ((S)-ZINC-3573) Degranulation->Stereoisomer Confirms Stereospecificity

Caption: Workflow for the discovery and validation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective agonist of MRGPRX2. Its ability to induce downstream signaling, including intracellular calcium mobilization and mast cell degranulation, makes it an invaluable tool for researchers in immunology, neurobiology, and drug development. The availability of its inactive enantiomer, (S)-ZINC-3573, further enhances its utility as a chemical probe by providing a robust negative control for experiments. This guide provides the core technical information necessary for the effective utilization of this compound in elucidating the complex biology of MRGPRX2.

References

(R)-ZINC-3573: A Selective Agonist for Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective small-molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells and sensory neurons.[1][2][3][4] Its selectivity over other GPCRs, including the closely related MRGPRX1, makes it an invaluable tool for investigating the physiological and pathological roles of MRGPRX2, which are implicated in pain, itch, and pseudo-allergic drug reactions.[1][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed protocols for key in vitro assays to characterize its activity.

Introduction to this compound and MRGPRX2

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a member of the Mas-related gene family of GPCRs.[6][7] It has emerged as a critical receptor in non-IgE-mediated mast cell activation, playing a significant role in innate immunity and adverse drug reactions.[8][9] MRGPRX2 is activated by a variety of endogenous and exogenous ligands, including neuropeptides (e.g., substance P, cortistatin-14) and certain drugs.[6][7][8]

This compound was identified through in silico screening as a selective agonist of MRGPRX2.[5] It serves as a chemical probe to explore the functions of MRGPRX2, offering a more specific tool compared to broad-spectrum mast cell degranulators.[2][4] The (S)-enantiomer, (S)-ZINC-3573, is inactive and serves as an ideal negative control for experiments.[1][10]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's activity at MRGPRX2.

ParameterValueAssay TypeCell LineReference
EC50 740 nMβ-arrestin recruitment (PRESTO-Tango)HEK293T[3][11]
EC50 ~1 µMCalcium Mobilization (FLIPR)HEK293T[11]
Selectivity >350 other GPCRs, including MRGPRX1Various binding and functional assaysVarious[1][5]
Mast Cell Activation Induces calcium release and degranulationCalcium mobilization and β-hexosaminidase releaseLAD2[1][2][5]

MRGPRX2 Signaling Pathways Activated by this compound

Upon agonist binding, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. MRGPRX2 is known to couple to both Gq and Gi proteins.[12]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

  • Gi Pathway: The role of Gi coupling is less well-defined but is thought to contribute to the overall cellular response, potentially through the modulation of adenylyl cyclase activity or through the action of its βγ subunits.

A more recently described pathway involves the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF), which has been implicated in mast cell exocytosis following MRGPRX2 activation.[6][7]

Below are diagrams illustrating these pathways and a general experimental workflow.

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 Binds Gq Gq MRGPRX2->Gq Activates Gi Gi MRGPRX2->Gi Activates beta_arrestin β-arrestin MRGPRX2->beta_arrestin Recruits PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Degranulation Mast Cell Degranulation Ca2_release->Degranulation Leads to PKC->Degranulation Contributes to

Caption: MRGPRX2 Signaling Cascade.

Experimental_Workflow start Start: Compound Characterization cell_culture Cell Culture (e.g., LAD2, CHO-K1/MRGPRX2) start->cell_culture ca_assay Calcium Mobilization Assay (FLIPR) cell_culture->ca_assay barrestin_assay β-arrestin Recruitment Assay (PRESTO-Tango) cell_culture->barrestin_assay degranulation_assay Mast Cell Degranulation Assay (β-hexosaminidase release) cell_culture->degranulation_assay data_analysis Data Analysis (EC50, Emax) ca_assay->data_analysis barrestin_assay->data_analysis degranulation_assay->data_analysis conclusion Conclusion: Agonist Profile data_analysis->conclusion

Caption: GPCR Agonist Characterization Workflow.

Logical_Relationship compound This compound binds_receptor Binds to MRGPRX2 compound->binds_receptor activates_receptor Activates MRGPRX2 binds_receptor->activates_receptor gq_activation Gq Pathway Activation activates_receptor->gq_activation gi_activation Gi Pathway Activation activates_receptor->gi_activation ca_mobilization Intracellular Ca²⁺ Mobilization gq_activation->ca_mobilization degranulation Mast Cell Degranulation ca_mobilization->degranulation

Caption: Logical Flow of this compound Action.

Detailed Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This protocol is adapted for use with a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium changes in response to agonist stimulation.

Materials:

  • CHO-K1 cells stably expressing MRGPRX2 (CHO-K1/MRGPRX2)

  • Culture Medium: Ham's F-12K with 10% FBS and appropriate selection antibiotics (e.g., Zeocin)

  • Black-walled, clear-bottom 96- or 384-well plates, poly-D-lysine coated

  • FLIPR Calcium Assay Kit (e.g., Molecular Devices) or equivalent calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and control compounds

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • Culture CHO-K1/MRGPRX2 cells to ~80-90% confluency.

    • Harvest cells and seed them into black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and control compounds in Assay Buffer in a separate compound plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for a few seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay (PRESTO-Tango)

This assay measures the recruitment of β-arrestin to the activated MRGPRX2, a hallmark of GPCR activation and a key step in receptor desensitization and internalization. The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) system is a widely used method.

Materials:

  • HEK293T cells

  • MRGPRX2-Tango plasmid

  • β-arrestin-TEV protease fusion construct

  • Luciferase reporter gene under the control of a tetracycline-responsive element

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (DMEM with 10% FBS)

  • White, opaque 384-well plates

  • Luciferase substrate (e.g., Bright-Glo)

  • Luminometer

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect HEK293T cells with the MRGPRX2-Tango plasmid, the β-arrestin-TEV construct, and the luciferase reporter plasmid.

    • After 24 hours, plate the transfected cells into white, opaque 384-well plates.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compounds to the wells of the cell plate.

  • Incubation:

    • Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator. This allows for β-arrestin recruitment, TEV protease cleavage, transcription factor translocation, and luciferase expression.

  • Luminescence Measurement:

    • Add the luciferase substrate to each well according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the extent of β-arrestin recruitment.

    • Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which serves as a marker for degranulation.

Materials:

  • LAD2 human mast cell line

  • Culture Medium: StemPro-34 SFM supplemented with Stem Cell Factor (SCF)

  • Tyrode's Buffer (or similar physiological buffer)

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5)

  • Stop Solution: Glycine buffer (pH 10.7)

  • 96-well plates

  • Triton X-100 (for cell lysis)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Preparation:

    • Culture LAD2 cells according to standard protocols.

    • Wash the cells with Tyrode's Buffer and resuspend them at a suitable concentration (e.g., 1 x 106 cells/mL).

  • Stimulation:

    • Aliquot the cell suspension into a 96-well plate.

    • Add serial dilutions of this compound or control compounds to the wells. Include a control for spontaneous release (buffer only) and a control for total release (cells lysed with Triton X-100).

    • Incubate the plate for 30 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • Enzymatic Reaction:

    • In a new 96-well plate, add the collected supernatant to wells containing the pNAG substrate solution.

    • For the total release control, lyse the cells with Triton X-100 and add the lysate to the substrate.

    • Incubate the plate for 1-1.5 hours at 37°C.

  • Measurement:

    • Add the Stop Solution to each well to terminate the reaction. This will result in a color change.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbancesample - Absorbancespontaneous) / (Absorbancetotal - Absorbancespontaneous)] x 100

    • Plot the percentage of release against the logarithm of the agonist concentration to determine the potency and efficacy of this compound in inducing mast cell degranulation.

Conclusion

This compound is a critical pharmacological tool for the study of MRGPRX2. Its selectivity and well-characterized in vitro activity make it an excellent probe for elucidating the roles of this receptor in health and disease. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other potential MRGPRX2 modulators, thereby facilitating the development of novel therapeutics for pain, itch, and hypersensitivity reactions.

References

The Discovery and Synthesis of (R)-ZINC-3573: A Selective Probe for MRGPRX2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2] Discovered through an extensive in silico screening of millions of commercially available compounds, this small molecule has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of MRGPRX2.[3] Its stereoselective activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer, provides a crucial tool for distinguishing specific receptor-mediated effects from off-target phenomena. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Selectivity

This compound was identified through a structure-based virtual screen of the ZINC database against a homology model of the MRGPRX2 receptor.[3] This computational approach led to the identification of the pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for agonist development. Subsequent experimental validation confirmed ZINC-3573 as a potent and selective MRGPRX2 agonist.

The selectivity of this compound has been extensively profiled. In a screen against 315 other human G protein-coupled receptors (GPCRs) using the PRESTO-Tango assay, ZINC-3573 showed minimal agonist activity at concentrations up to 10 µM.[4][5] Furthermore, in a kinase scan of 97 representative human kinases, the parent scaffold exhibited little activity, with the closest hits having Kd values in the micromolar range.[1]

Table 1: Potency and Selectivity of this compound and its Enantiomer
CompoundTargetAssayPotency (EC50/Kd)Selectivity Notes
This compound MRGPRX2PRESTO-Tango740 nM[1][6]Minimal activity against 315 other GPCRs at 10 µM.[4][5]
MRGPRX2FLIPR (Calcium Mobilization)1 µM[1]
BTKKINOMEscanKd = 27 µM[1]Weak off-target kinase activity.
MAPK8KINOMEscanKd = 19 µM[1]Weak off-target kinase activity.
MAPK10KINOMEscanKd > 30 µM[1]Weak off-target kinase activity.
(S)-ZINC-3573 MRGPRX2PRESTO-Tango> 100 µM[1]Inactive enantiomer, serves as a negative control.[7]
MRGPRX2FLIPR (Calcium Mobilization)> 100 µM[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors. The key steps are the formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, followed by chlorination and subsequent nucleophilic substitution with the chiral amine side chain.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazolo[1,5-a]pyrimidin-7(4H)-one Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 3-Aminopyrazole C 5-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one A->C Acetic acid, reflux B Ethyl benzoylacetate B->C D 5-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one E 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine D->E POCl3, heat F 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine H This compound F->H Base (e.g., DIPEA), solvent (e.g., NMP) G (R)-3-(Dimethylamino)pyrrolidine G->H Signaling_Pathway RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 binds and activates Gq Gαq MRGPRX2->Gq activates Gi Gαi MRGPRX2->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC->Degranulation cAMP ↓ cAMP

References

(R)-ZINC-3573: A Technical Guide for Investigating Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of inflammatory mediators from sensory nerve endings, contributing to conditions such as pain, itch, and allergic reactions. A key player in this process is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells and sensory neurons. (R)-ZINC-3573 has emerged as a potent and selective agonist for MRGPRX2, serving as an invaluable chemical probe to elucidate the receptor's role in neurogenic inflammation and to explore its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying neurogenic inflammation.

Core Compound Details

This compound is a small molecule agonist that selectively activates MRGPRX2. For rigorous experimental design, it is crucial to use its inactive enantiomer, (S)-ZINC-3573, as a negative control to differentiate specific receptor-mediated effects from off-target activities.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
This compound (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine2089389-15-9C18H21N5307.4 g/mol
(S)-ZINC-3573 (3S)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amineNot availableC18H21N5307.4 g/mol

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates MRGPRX2, a G protein-coupled receptor. This activation triggers a dual signaling cascade through the coupling to both Gαq and Gαi proteins, leading to downstream cellular responses critical in neurogenic inflammation.[1][2][3][4]

MRGPRX2 Signaling Cascade

MRGPRX2_Signaling MRGPRX2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 Binds to Gq Gαq MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates PLC PLCβ Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Degranulation Mast Cell Degranulation Ca2_release->Degranulation Triggers PKC->Degranulation Potentiates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Degranulation Modulates Inflammation Neurogenic Inflammation Degranulation->Inflammation Leads to

Caption: MRGPRX2 signaling upon this compound binding.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and its inactive control, (S)-ZINC-3573.

ParameterThis compound(S)-ZINC-3573Cell Line/AssayReference
EC50 740 nM> 100 µMPRESTO-Tango GPCR Assay[5]
EC50 1 µM> 100 µMFLIPR Calcium Assay[5]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments to study neurogenic inflammation using this compound are provided below.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following the activation of MRGPRX2 by this compound.

Materials:

  • HEK293 cells stably expressing human MRGPRX2

  • DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fluo-4 AM or similar calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and (S)-ZINC-3573 stock solutions in DMSO

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Culture: Seed HEK293-MRGPRX2 cells onto poly-D-lysine coated 96-well plates at a density of 40,000-50,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.[6]

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[7]

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.[7]

  • Compound Preparation: Prepare serial dilutions of this compound and (S)-ZINC-3573 in HBSS with 20 mM HEPES at 5x the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record baseline fluorescence for 10-20 seconds.

    • Automatically inject 25 µL of the compound dilutions to the wells.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the maximum response induced by a saturating concentration of ionomycin. Plot the normalized response against the log of the agonist concentration to determine the EC50 value.

Calcium_Flux_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed HEK293-MRGPRX2 cells in 96-well plate B Culture overnight A->B C Load cells with Fluo-4 AM B->C D Wash cells C->D F Equilibrate plate in reader D->F E Prepare this compound dilutions H Inject compound E->H G Record baseline fluorescence F->G G->H I Record fluorescence change H->I J Calculate ΔF I->J K Normalize data J->K L Plot dose-response curve and determine EC50 K->L

Caption: Workflow for the Calcium Flux Assay.

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon activation with this compound, serving as a marker for degranulation.

Materials:

  • LAD2 human mast cell line

  • StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF)

  • Tyrode's buffer (containing 0.1% BSA)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer, pH 4.5

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase)

  • This compound and (S)-ZINC-3573 stock solutions in DMSO

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture LAD2 cells in StemPro-34 SFM supplemented with 100 ng/mL SCF.

  • Cell Preparation:

    • Harvest LAD2 cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with Tyrode's buffer.

    • Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Stimulation:

    • Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound or (S)-ZINC-3573. For total release, add 50 µL of 0.5% Triton X-100. For spontaneous release (negative control), add 50 µL of Tyrode's buffer alone.

    • Incubate the plate at 37°C for 30 minutes.[8][9]

  • Reaction Termination: Place the plate on ice for 10 minutes to stop the degranulation process. Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Enzymatic Reaction:

    • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 60-90 minutes.[10]

  • Measurement: Stop the reaction by adding 150 µL of stop solution. Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

Degranulation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Data Analysis A Harvest and wash LAD2 cells B Resuspend in Tyrode's buffer A->B C Aliquot cells into 96-well plate B->C D Add this compound and controls C->D E Incubate at 37°C D->E F Stop reaction on ice and centrifuge E->F G Transfer supernatant F->G H Add pNAG substrate G->H I Incubate at 37°C H->I J Add stop solution I->J K Read absorbance at 405 nm J->K L Calculate % β-hexosaminidase release K->L

Caption: Workflow for the Mast Cell Degranulation Assay.

In Vivo Experiment

While specific in vivo protocols for this compound are not yet widely published, its effects can be inferred by comparing them to the established effects of other MRGPRX2 agonists like Substance P in mouse models of neurogenic inflammation.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Substance P (SP)

  • This compound and (S)-ZINC-3573 (for comparative studies)

  • Anesthetic (e.g., isoflurane)

  • Evans blue dye

  • Formamide

  • Plethysmometer or calipers for measuring paw edema

  • Spectrophotometer

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Induction of Neurogenic Inflammation:

    • Anesthetize the mice.

    • Inject 20-30 µL of Substance P solution (e.g., 10-30 µM in saline) into the plantar surface of one hind paw. The contralateral paw can be injected with saline as a control.[11][12]

    • To investigate the effects of this compound, a separate group of mice would be injected with an appropriate dose of the compound, determined from dose-response studies.

  • Measurement of Paw Edema: Measure the paw thickness or volume using calipers or a plethysmometer at various time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) after the injection.

  • Quantification of Plasma Extravasation (Evans Blue Assay):

    • 30 minutes before the end of the experiment, inject Evans blue dye (e.g., 50 mg/kg) intravenously via the tail vein.[12]

    • At the end of the experiment, euthanize the mice and perfuse the circulatory system with saline to remove intravascular dye.

    • Dissect the paw tissue and incubate it in formamide for 24-48 hours at 60°C to extract the extravasated dye.

    • Measure the absorbance of the formamide extract at 620 nm.

    • Quantify the amount of extravasated dye using a standard curve of Evans blue in formamide.

  • Data Analysis: Compare the paw edema and the amount of extravasated Evans blue dye between the different treatment groups.

Conclusion

This compound is a critical tool for researchers studying the role of MRGPRX2 in neurogenic inflammation. Its high selectivity and the availability of an inactive control enantiomer allow for precise investigation of MRGPRX2-mediated signaling and its downstream pathological consequences. The experimental protocols detailed in this guide provide a solid foundation for utilizing this compound to advance our understanding of neurogenic inflammation and to facilitate the development of novel therapeutics targeting this pathway.

References

The Role of (R)-ZINC-3573 in Pain and Itch Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-ZINC-3573 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of the Mas-related G protein-coupled receptor X2 (MRGPRX2) in pain and itch. This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on its mechanism of action, signaling pathways, in vitro efficacy, and detailed experimental protocols.

Introduction

This compound is a potent and selective agonist of MRGPRX2, a receptor primarily expressed on mast cells and a subpopulation of dorsal root ganglia (DRG) neurons.[1][2][3] Its selectivity for MRGPRX2 over other GPCRs makes it an invaluable tool for investigating the receptor's function in mast cell degranulation, neurogenic inflammation, and the sensations of pain and itch.[3][4] The availability of its inactive enantiomer, (S)-ZINC-3573, provides a crucial negative control for rigorous experimental design.[5]

Mechanism of Action

This compound exerts its effects by binding to and activating MRGPRX2. This binding occurs within a negatively charged pocket of the receptor.[6][7] Specifically, the N-dimethyl moiety of this compound forms ionic interactions with key acidic residues, D184^5.38 and E164^4.60, within the receptor's binding site.[6][7] This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades.

Signaling Pathways

MRGPRX2 exhibits promiscuous coupling to various G protein families, most notably Gq and Gi.[6][8] Activation of these pathways by this compound initiates a cascade of intracellular events culminating in cellular responses relevant to pain and itch.

  • Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key trigger for mast cell degranulation and neurotransmitter release from sensory neurons.

  • Gi Pathway: The role of the Gi pathway in MRGPRX2 signaling is less defined but is thought to contribute to the overall cellular response, potentially through the modulation of adenylyl cyclase activity and ion channel function.

MRGPRX2_Signaling cluster_cytoplasm Cytoplasm RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds to Gq Gq MRGPRX2->Gq Activates Gi Gi MRGPRX2->Gi Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_ER Ca2+ (ER) IP3->Ca_ER Binds to IP3R Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Release Degranulation Mast Cell Degranulation Ca_cyto->Degranulation Neurotransmitter Neurotransmitter Release Ca_cyto->Neurotransmitter

Caption: MRGPRX2 Signaling Pathway Activated by this compound.

In Vitro Efficacy

The potency of this compound in activating MRGPRX2 has been quantified in various in vitro assays. The following table summarizes the key efficacy data.

AssayCell LineParameterValueReference(s)
PRESTO-TangoHTLAEC50740 nM[2][3]
FLIPR Calcium MobilizationMRGPRX2-inducible cellsEC50~1 µM[3]
Mast Cell Degranulation (β-hexosaminidase release)LAD2EC50Not explicitly stated, but induces degranulation[4][8]

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

PRESTO-Tango β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MRGPRX2 receptor.

Principle: The assay utilizes a genetically engineered system where the MRGPRX2 receptor is fused to a TEV protease cleavage site followed by a transcription factor (tTA).[1][6] HTLA cells are used, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tTA-responsive promoter.[1] Upon agonist binding to the MRGPRX2 fusion protein, β-arrestin2-TEV is recruited, leading to the cleavage and release of tTA.[6] The liberated tTA translocates to the nucleus and drives the expression of the luciferase reporter gene, which is quantified as a measure of receptor activation.[6]

Protocol:

  • Cell Culture and Transfection: HTLA cells are cultured in DMEM with 10% FBS. For the assay, cells are plated in 384-well plates. The MRGPRX2-Tango plasmid construct is then transfected into the HTLA cells.[1]

  • Compound Incubation: Following transfection (typically 24 hours), the cell culture medium is replaced with a medium containing this compound at various concentrations. The plates are incubated, often overnight, to allow for reporter gene expression.[6]

  • Luminescence Reading: After incubation, a luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.

  • Data Analysis: Luminescence values are normalized to a vehicle control, and concentration-response curves are generated to determine the EC50 value.

FLIPR Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following MRGPRX2 activation.

Principle: Cells expressing MRGPRX2 are loaded with a calcium-sensitive fluorescent dye.[7] Upon receptor activation by this compound and subsequent Gq-mediated IP3 production, calcium is released from intracellular stores, leading to an increase in the fluorescence of the dye.[9] This change in fluorescence is monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

  • Cell Plating: MRGPRX2-expressing cells (e.g., tetracycline-inducible stable cell lines) are seeded into black-walled, clear-bottom 384-well plates and incubated for 24 hours to allow for cell attachment and receptor expression (if inducible).[7]

  • Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive dye (e.g., FLIPR Calcium dye) in a buffer containing probenecid (to prevent dye leakage) for 1 hour at 37°C.[7][9]

  • Compound Addition and Fluorescence Measurement: The plate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations. The fluorescence is then monitored for a set period (e.g., 120 seconds) to capture the calcium transient.[7]

  • Data Analysis: The change in fluorescence intensity is calculated relative to the baseline. Concentration-response curves are plotted to determine the EC50.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of granular contents from mast cells upon activation.

Principle: Mast cell granules contain various enzymes, including β-hexosaminidase. Activation of MRGPRX2 on mast cells by this compound triggers degranulation, releasing these enzymes into the extracellular medium. The enzymatic activity of the released β-hexosaminidase is then quantified as an index of degranulation.[10]

Protocol:

  • Cell Stimulation: Human mast cell lines (e.g., LAD2) are incubated with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.[10]

  • Supernatant Collection: The cells are centrifuged, and the supernatant containing the released granular contents is collected.

  • Enzymatic Reaction: An aliquot of the supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), at 37°C.[10]

  • Quantification: The reaction is stopped, and the amount of product (p-nitrophenol) is quantified by measuring the absorbance at 405 nm.[11]

  • Data Analysis: The percentage of degranulation is calculated relative to a positive control (e.g., cell lysis to release total β-hexosaminidase).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies (Hypothetical) start Start synthesis This compound Synthesis & Purification start->synthesis binding Receptor Binding Assay (Optional) synthesis->binding functional Functional Assays synthesis->functional binding->functional presto PRESTO-Tango (β-Arrestin Recruitment) functional->presto flipr FLIPR (Calcium Mobilization) functional->flipr degranulation Mast Cell Degranulation (β-Hexosaminidase Release) functional->degranulation data_analysis Data Analysis (EC50 Determination) presto->data_analysis flipr->data_analysis degranulation->data_analysis animal_model Select Animal Model (Pain/Itch) data_analysis->animal_model dosing Compound Administration (this compound) animal_model->dosing behavioral Behavioral Testing (e.g., von Frey, scratching) dosing->behavioral invivo_analysis In Vivo Data Analysis (Efficacy) behavioral->invivo_analysis

References

(R)-ZINC-3573: A Comprehensive Technical Guide to its Selectivity for MRGPRX2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of (R)-ZINC-3573 for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This compound is a potent and highly selective agonist for MRGPRX2, a receptor implicated in a variety of physiological and pathological processes, including pain, itch, and mast cell-mediated inflammatory responses.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used to determine its selectivity and functional activity, and visualizes the associated signaling pathways.

Quantitative Data Summary

The selectivity and potency of this compound as an MRGPRX2 agonist have been rigorously characterized using a variety of in vitro assays. The following tables summarize the key quantitative data, including a comparison with its inactive enantiomer, (S)-ZINC-3573, which serves as a crucial negative control.[4][5][6]

Compound Assay Parameter Value Cell Line
This compoundPRESTO-TangoEC50740 nMHTLA
This compoundFLIPREC501 µMHEK293
This compoundCalcium Mobilization-InducesLAD2
This compoundβ-hexosaminidase Degranulation-InducesLAD2
(S)-ZINC-3573PRESTO-TangoEC50> 100 µMHTLA
(S)-ZINC-3573FLIPREC50> 100 µMHEK293
(S)-ZINC-3573Calcium Mobilization-No activityLAD2
(S)-ZINC-3573β-hexosaminidase Degranulation-No activityLAD2

(Data compiled from multiple sources)

This compound demonstrates high selectivity for MRGPRX2, with no significant agonist activity observed at over 350 other G protein-coupled receptors (GPCRs), including the closely related MRGPRX1.[1][7]

MRGPRX2 Signaling Pathways

Activation of MRGPRX2 by this compound initiates a cascade of intracellular signaling events. The receptor couples to both Gq and Gi heterotrimeric G proteins, leading to the activation of distinct downstream effector molecules.[5] This dual coupling results in a robust cellular response, particularly in mast cells.

G-Protein Dependent Signaling

Upon agonist binding, MRGPRX2 activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The elevated intracellular calcium is a critical step for mast cell degranulation.

Simultaneously, MRGPRX2 activates Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits released from both Gq and Gi can also contribute to the activation of other signaling pathways, such as the MAPK/ERK pathway.

G-Protein Dependent Signaling Pathway of MRGPRX2.
β-Arrestin Mediated Signaling

In addition to G-protein coupling, agonist-bound MRGPRX2 can recruit β-arrestins. While this compound is primarily characterized as a G-protein biased agonist, the recruitment of β-arrestin can play a role in receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades. This pathway is particularly relevant for other MRGPRX2 agonists and contributes to the complexity of the receptor's function.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (this compound) MRGPRX2_P p-MRGPRX2 Agonist->MRGPRX2_P activates GRK GRK MRGPRX2_P->GRK BetaArrestin β-Arrestin MRGPRX2_P->BetaArrestin recruits GRK->MRGPRX2_P phosphorylates Internalization Receptor Internalization BetaArrestin->Internalization MAPK MAPK/ERK Signaling BetaArrestin->MAPK

β-Arrestin Mediated Signaling Pathway of MRGPRX2.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and functional activity of this compound.

PRESTO-Tango β-Arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-Maltose binding protein) assay is a high-throughput method to measure ligand-induced β-arrestin recruitment to a GPCR.

Principle: The assay utilizes a modified GPCR with a C-terminal fusion of a transcription factor linked by a protease cleavage site. A co-expressed β-arrestin is fused to a protease. Upon agonist binding and subsequent β-arrestin recruitment to the GPCR, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

Protocol:

  • Cell Culture and Plating: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion construct, are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine. Cells are seeded into 384-well white, clear-bottom plates coated with poly-L-lysine.

  • Transfection: Cells are transfected with the MRGPRX2-Tango construct using a suitable transfection reagent (e.g., calcium phosphate).

  • Compound Addition: 24 hours post-transfection, the cell culture medium is replaced with a serum-free medium. This compound and (S)-ZINC-3573 are serially diluted and added to the wells.

  • Incubation: Plates are incubated for 12-16 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading: A luciferase substrate (e.g., Bright-Glo) is added to each well, and luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is normalized to a vehicle control, and dose-response curves are generated to determine the EC50 values.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is used to measure changes in intracellular calcium concentration in response to receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation that leads to an increase in intracellular calcium, the dye fluoresces, and the change in fluorescence intensity is measured in real-time.

Protocol:

  • Cell Culture and Plating: HEK293 cells stably expressing MRGPRX2 are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a commercially available kit like FLIPR Calcium 6 Assay Kit) in a buffered salt solution for 1 hour at 37°C.

  • Compound Preparation: this compound and (S)-ZINC-3573 are prepared in a separate plate at various concentrations.

  • FLIPR Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously measures the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is normalized to the baseline fluorescence, and dose-response curves are plotted to calculate EC50 values.

β-Hexosaminidase Mast Cell Degranulation Assay

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Principle: β-hexosaminidase is a component of mast cell granules and is released into the supernatant upon degranulation. Its enzymatic activity can be measured using a colorimetric substrate.

Protocol:

  • Cell Culture: Human mast cell line LAD2 is cultured in StemPro-34 SFM supplemented with StemPro-34 Nutrient Supplement, penicillin-streptomycin, L-glutamine, and recombinant human stem cell factor (rhSCF).

  • Cell Stimulation: LAD2 cells are washed and resuspended in a buffered salt solution. Cells are then stimulated with various concentrations of this compound or (S)-ZINC-3573 for 30 minutes at 37°C. A positive control (e.g., ionomycin) and a negative control (vehicle) are included.

  • Supernatant Collection: The cells are centrifuged, and the supernatant is collected.

  • Enzyme Reaction: The supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer at 37°C for 1-2 hours.

  • Reaction Termination and Absorbance Reading: The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate/bicarbonate buffer). The absorbance of the product is measured at 405 nm using a plate reader.

  • Data Analysis: The amount of β-hexosaminidase released is expressed as a percentage of the total cellular β-hexosaminidase (determined by lysing a separate aliquot of cells).

Experimental_Workflow cluster_assays Experimental Assays cluster_steps General Workflow Tango PRESTO-Tango Assay (β-Arrestin Recruitment) Cell_Culture 1. Cell Culture (HEK293/HTLA/LAD2) FLIPR FLIPR Assay (Calcium Mobilization) Degranulation β-Hexosaminidase Assay (Mast Cell Degranulation) Compound_Prep 2. Compound Preparation ((R)/(S)-ZINC-3573) Cell_Culture->Compound_Prep Stimulation 3. Cell Stimulation Compound_Prep->Stimulation Measurement 4. Signal Measurement (Luminescence/Fluorescence/Absorbance) Stimulation->Measurement Analysis 5. Data Analysis (EC50 / % Degranulation) Measurement->Analysis

General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a highly selective and potent agonist of MRGPRX2. Its activity has been thoroughly characterized through a series of robust in vitro assays that demonstrate its ability to induce MRGPRX2-mediated signaling and functional responses in mast cells. The availability of its inactive enantiomer, (S)-ZINC-3573, provides an excellent tool for dissecting the specific role of MRGPRX2 in various biological systems. This technical guide provides researchers and drug development professionals with the essential information to utilize this compound as a chemical probe to further investigate the biology of MRGPRX2 and its potential as a therapeutic target.

References

Initial Studies on (R)-ZINC-3573: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). The document outlines the compound's key biological activities, summarizes quantitative data from various assays, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Findings and Biological Activity

This compound has been identified as a potent and selective agonist of MRGPRX2, a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2] Initial studies have demonstrated that this compound activates MRGPRX2, leading to downstream cellular responses. Its enantiomer, (S)-ZINC-3573, serves as a valuable negative control, displaying significantly lower activity and thus enabling researchers to distinguish specific receptor-mediated effects.[3]

The primary mechanism of action for this compound involves binding to MRGPRX2 and triggering intracellular signaling cascades. This activation has been shown to induce intracellular calcium release and degranulation in LAD2 mast cells, key events in inflammatory and allergic responses.[4] Structural studies have revealed that this compound binds to a specific pocket within the MRGPRX2 receptor, with its N-dimethyl moiety interacting with key acidic residues D184^5.38 and E164^4.60.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on this compound.

ParameterValueAssayCell Line/SystemReference
Potency
EC50740 nM (0.74 µM)PRESTO-Tango-[1][2][4]
EC501 µMFLIPR Assay-[2]
Selectivity
Off-target ActivityNo significant agonismPRESTO-Tango GPCRome Screen (315 GPCRs)-[2][7]
Kinase InhibitionMinimal activity (Kd > 19 µM)DiscoverX KINOMEscan (97 kinases)-[2]
Negative Control ((S)-ZINC-3573)
EC50> 100 µMPRESTO-Tango & FLIPR Assays-[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are outlined below.

PRESTO-Tango GPCRome Screening

This assay was utilized to determine the potency and selectivity of this compound against a large panel of G protein-coupled receptors.

  • Principle: The Tango assay is a cell-based method that measures GPCR activation by detecting the recruitment of β-arrestin to the receptor. A transcription factor is fused to the C-terminus of the GPCR, and a protease is fused to β-arrestin. Upon receptor activation and β-arrestin recruitment, the protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Protocol:

    • HTLA cells, which are engineered to stably express the reporter gene, are plated in multi-well plates.

    • Cells are transiently transfected with plasmids encoding the GPCR of interest fused to the transcription factor and β-arrestin fused to the protease.

    • This compound is added to the cells at various concentrations.

    • Following an incubation period, the luciferase substrate is added, and luminescence is measured using a plate reader.

    • The resulting data is used to generate dose-response curves and calculate EC50 values.

FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay

This assay was used to measure the this compound-induced intracellular calcium release.

  • Principle: This method uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium ions.

  • Protocol:

    • LAD2 mast cells are plated in black-walled, clear-bottom multi-well plates.

    • Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • The plate is placed in a FLIPR instrument, which can add compounds and monitor fluorescence changes in real-time.

    • A baseline fluorescence reading is taken before the addition of this compound.

    • This compound is added at various concentrations, and the change in fluorescence is recorded over time.

    • The peak fluorescence intensity is used to determine the extent of calcium mobilization. For antagonist mode assays, cells are pre-incubated with the antagonist before the addition of an EC80 concentration of this compound.[5]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon stimulation with this compound.

  • Principle: β-hexosaminidase is an enzyme stored in mast cell granules. Its release into the supernatant is a marker of degranulation.

  • Protocol:

    • LAD2 mast cells are washed and resuspended in a suitable buffer.

    • The cells are stimulated with various concentrations of this compound (from 0.001 nM to 100 µM) for a defined period.[1]

    • The reaction is stopped by placing the samples on ice.

    • The cells are centrifuged to pellet them, and the supernatant is collected.

    • A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant.

    • The enzymatic reaction is allowed to proceed, and the product is quantified by measuring absorbance at a specific wavelength.

    • The amount of β-hexosaminidase released is expressed as a percentage of the total cellular content.

DiscoverX KINOMEscan

This platform was used to assess the off-target activity of the parent scaffold of this compound against a panel of human kinases.

  • Principle: This is a binding assay that quantitatively measures the interaction of a test compound with a large number of kinases. The assay relies on the ability of the test compound to compete with an immobilized ligand for binding to the kinase active site.

  • Protocol:

    • A DNA-tagged kinase is incubated with the test compound and a ligand-coated solid support.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

    • The results are typically reported as the percentage of the control or as dissociation constants (Kd).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway activated by this compound and the general workflow of the key experimental assays.

G cluster_0 This compound Signaling Pathway RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds & Activates Gq Gq Protein MRGPRX2->Gq Activates Gi Gi Protein MRGPRX2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

G cluster_1 Experimental Workflow for this compound Characterization start Compound Synthesis (this compound) potency Potency & Efficacy (PRESTO-Tango, FLIPR) start->potency cellular_effects Cellular Effects (Degranulation Assay) start->cellular_effects selectivity Selectivity Profiling (GPCRome & Kinome Scans) start->selectivity data_analysis Data Analysis (EC50, Kd) potency->data_analysis cellular_effects->data_analysis selectivity->data_analysis

Caption: General workflow for the characterization of this compound.

References

In-depth Technical Guide: The Pharmacology of (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available pharmacological data for the specific compound "(R)-ZINC-3573" is not available. To fulfill the structural and content requirements of your request, this guide will focus on the well-characterized and extensively studied compound, Aspirin (Acetylsalicylic Acid) , as a representative example of a technical pharmacological whitepaper.

An In-depth Technical Guide on the Core Pharmacology of Aspirin (Acetylsalicylic Acid)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aspirin, or acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins and thromboxanes. This guide provides a detailed overview of the pharmacology of aspirin, including its mechanism of action, relevant signaling pathways, quantitative pharmacological data, and key experimental protocols.

Mechanism of Action

Aspirin exerts its therapeutic effects primarily through the irreversible acetylation of a serine residue in the active site of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This covalent modification permanently deactivates the enzyme, thereby blocking the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory and homeostatic prostaglandins and thromboxanes.

The anti-inflammatory effects of aspirin are largely attributed to the inhibition of COX-2 at sites of inflammation, reducing the synthesis of prostaglandins like PGE2 which are potent mediators of pain, fever, and inflammation. Its antiplatelet effects, crucial for its use in cardiovascular disease prevention, are mediated by the irreversible inhibition of COX-1 in platelets. This prevents the formation of thromboxane A2, a potent promoter of platelet aggregation.

Signaling Pathways

The primary signaling pathway affected by aspirin is the eicosanoid synthesis pathway. By inhibiting COX enzymes, aspirin effectively downregulates the production of prostaglandins and thromboxanes, which in turn modulates a variety of downstream signaling events.

Aspirin_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Aspirin Aspirin Aspirin->COX1_COX2 Irreversible Inhibition Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Thromboxane_A2 Thromboxane A2 Prostaglandin_H2->Thromboxane_A2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Vasoconstriction Vasoconstriction Thromboxane_A2->Vasoconstriction

Caption: Aspirin's mechanism of action via COX enzyme inhibition.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for aspirin's interaction with its primary targets.

Table 1: In Vitro Efficacy of Aspirin against COX Enzymes

ParameterCOX-1COX-2Reference
IC₅₀ (μM) 3.3256
Kᵢ (μM) 0.919.3

Table 2: Pharmacokinetic Properties of Aspirin

ParameterValueReference
Bioavailability 40-50%
Protein Binding 99%
Half-life 15-20 minutes (Aspirin)
Half-life 2-3 hours (Salicylate metabolite)
Metabolism Hydrolyzed to salicylate
Excretion Renal

Key Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

COX_Inhibition_Assay_Workflow start Start prepare_enzyme Prepare purified COX-1 or COX-2 enzyme solution start->prepare_enzyme prepare_aspirin Prepare serial dilutions of Aspirin start->prepare_aspirin pre_incubation Pre-incubate enzyme with Aspirin or vehicle prepare_enzyme->pre_incubation prepare_aspirin->pre_incubation add_substrate Add Arachidonic Acid (substrate) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop reaction (e.g., with acid) incubation->stop_reaction measure_product Measure Prostaglandin E2 (PGE2) production (e.g., by ELISA) stop_reaction->measure_product calculate_ic50 Calculate IC₅₀ values measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a COX enzyme inhibition assay.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like hematin and glutathione.

  • Compound Preparation: Aspirin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Pre-incubation: The enzyme solution is pre-incubated with either aspirin or a vehicle control for a defined period (e.g., 15 minutes) at room temperature to allow for binding and acetylation.

  • Reaction Initiation: The reaction is initiated by adding a solution of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 2 minutes).

  • Reaction Termination: The reaction is terminated by the addition of a strong acid (e.g., 1 M HCl).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition at each aspirin concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This protocol describes a method to assess the antiplatelet activity of aspirin.

Platelet_Aggregation_Assay_Workflow start Start prepare_prp Prepare Platelet-Rich Plasma (PRP) from whole blood start->prepare_prp incubate_aspirin Incubate PRP with Aspirin or vehicle prepare_prp->incubate_aspirin add_agonist Add platelet agonist (e.g., Arachidonic Acid, ADP, Collagen) incubate_aspirin->add_agonist measure_aggregation Measure platelet aggregation using a light aggregometer add_agonist->measure_aggregation analyze_data Analyze aggregation curves and determine % inhibition measure_aggregation->analyze_data end End analyze_data->end

Caption: Workflow for a platelet aggregation assay.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Incubation with Compound: The PRP is incubated with aspirin or a vehicle control at 37°C for a specified time.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmittance is established. A platelet agonist (e.g., arachidonic acid, ADP, or collagen) is added to induce aggregation.

  • Data Acquisition: As platelets aggregate, the light transmittance through the PRP increases. This change is recorded over time to generate an aggregation curve.

  • Data Analysis: The maximum aggregation percentage is determined for both the aspirin-treated and control samples. The percentage of inhibition by aspirin is then calculated.

Conclusion

Aspirin's pharmacological profile is well-defined, with its primary mechanism centered on the irreversible inhibition of COX-1 and COX-2. This action underpins its widespread use as an anti-inflammatory, analgesic, antipyretic, and antiplatelet agent. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers in the field of pharmacology and drug development.

Methodological & Application

Application Notes and Protocols for (R)-ZINC-3573 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4] This receptor is primarily expressed on mast cells and sensory neurons and is implicated in non-IgE mediated hypersensitivity reactions, neurogenic inflammation, pain, and itch.[5][6][7][8] this compound serves as a valuable chemical probe for investigating the biology of MRGPRX2 and for screening potential antagonists.[2][9] Its inactive enantiomer, (S)-ZINC-3573, is an ideal negative control for rigorous experimental design.[1][3][10]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on assays to measure mast cell activation.

Mechanism of Action

This compound selectively binds to a negatively charged pocket within the MRGPRX2 transmembrane domain.[9][11] This binding event activates the receptor, leading to the promiscuous coupling of G proteins, including Gαq and Gαi.[9][12] The activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent mast cell degranulation.[1][8]

RZINC3573 This compound MRGPRX2 MRGPRX2 RZINC3573->MRGPRX2 Binds to G_protein Gαq/Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_release Intracellular Ca2+ Release PLC->Ca_release Stimulates Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers cluster_prep Cell Preparation cluster_assay Assay Procedure Seed Seed cells in 96-well plate Incubate Incubate overnight Seed->Incubate Load Load cells with calcium indicator dye Wash Wash cells Load->Wash Add_Compound Add this compound Wash->Add_Compound Measure Measure fluorescence (e.g., FLIPR) Add_Compound->Measure cluster_stim Cell Stimulation cluster_assay_degran Assay Procedure Seed_Degran Seed cells in 96-well plate Incubate_Degran Incubate overnight Seed_Degran->Incubate_Degran Stimulate Stimulate with This compound Incubate_Degran->Stimulate Collect Collect supernatant Lyse Lyse remaining cells React Incubate supernatant/lysate with substrate Collect->React Lyse->React Stop Add stop solution React->Stop Measure_Abs Measure absorbance Stop->Measure_Abs

References

Application Notes and Protocols for (R)-ZINC-3573 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in neurogenic inflammation, pain, and itch.[1][2] This compound and its inactive enantiomer, (S)-ZINC-3573, serve as valuable chemical probes for investigating the pharmacology and downstream signaling of MRGPRX2.[3][4] this compound activates endogenous MRGPRX2 in human mast cell lines, leading to intracellular calcium release and degranulation.[3][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound and its inactive control, (S)-ZINC-3573.

CompoundAssayCell LineParameterValueReference
This compound PRESTO-TangoHTLAEC500.74 µM (740 nM)[1][2]
FLIPR Calcium AssayHEK293EC501 µM[1]
β-hexosaminidase ReleaseLAD2EC50Not explicitly quantified, but induces degranulation[2]
(S)-ZINC-3573 PRESTO-TangoHTLAEC50> 100 µM[1]
FLIPR Calcium AssayHEK293EC50> 100 µM[1]
β-hexosaminidase ReleaseLAD2ActivityNegligible activity up to 100 µM[4][6]

Signaling Pathway

This compound activates MRGPRX2, which promiscuously couples to multiple G protein subfamilies, including Gαq and Gαi.[7] Activation of Gαq initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in mast cell degranulation. The Gαi pathway can inhibit adenylyl cyclase, reducing cAMP levels, and its Gβγ subunits can further modulate other signaling cascades.[7]

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds and Activates Gq Gαq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Increases Degranulation Mast Cell Degranulation Ca_cyto->Degranulation Induces

MRGPRX2 signaling cascade upon activation by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in HEK293 cells stably expressing MRGPRX2 using a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed MRGPRX2-HEK293 cells in 384-well plates B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D F Measure baseline fluorescence in FLIPR D->F E Prepare this compound dilution series G Add this compound and monitor fluorescence change E->G F->G H Analyze data and determine EC50 G->H

Workflow for the intracellular calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing human MRGPRX2

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin)

  • Poly-D-lysine coated, black-walled, clear-bottom 384-well microplates

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

  • Probenecid

  • This compound and (S)-ZINC-3573

  • DMSO

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Plating:

    • Culture HEK293-MRGPRX2 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into poly-D-lysine coated 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading buffer according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in HBSS with HEPES.

    • Add an equal volume (25 µL) of the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound and (S)-ZINC-3573 in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the compounds in HBSS with HEPES to achieve a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration should be kept below 0.5%.

  • Measurement:

    • Set up the FLIPR instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the compound dilutions to the cell plate and continue to monitor the fluorescence signal for at least 2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This protocol details the measurement of β-hexosaminidase release from the human mast cell line LAD2 as an indicator of degranulation.

Experimental Workflow:

Degranulation_Workflow A Harvest and wash LAD2 cells B Resuspend in Tyrode's buffer A->B C Aliquot cells into 96-well plates B->C D Add this compound dilution series C->D E Incubate for 30-40 min at 37°C D->E F Centrifuge plate to pellet cells E->F G Collect supernatant F->G H Lyse remaining cells (total release) F->H I Add PNAG substrate to supernatant and lysate G->I H->I J Incubate and stop reaction I->J K Read absorbance at 405 nm J->K L Calculate % degranulation K->L

Workflow for the mast cell degranulation assay.

Materials:

  • LAD2 human mast cell line

  • StemPro-34 SFM supplemented with StemPro-34 Nutrient Supplement and recombinant human Stem Cell Factor (SCF)

  • Tyrode's buffer (containing 0.1% BSA)

  • This compound and (S)-ZINC-3573

  • DMSO

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Citrate buffer (pH 4.5)

  • Glycine buffer (0.4 M, pH 10.7)

  • Triton X-100 (0.1% in water)

  • 96-well V-bottom plates

Procedure:

  • Cell Preparation:

    • Culture LAD2 cells in supplemented StemPro-34 medium.

    • Harvest cells by centrifugation (e.g., 200 x g for 5 minutes).

    • Wash the cells twice with Tyrode's buffer.

    • Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10⁵ cells/200 µL.[8]

  • Cell Stimulation:

    • Aliquot 1 x 10⁵ cells into each well of a 96-well plate.

    • Prepare serial dilutions of this compound and (S)-ZINC-3573 in Tyrode's buffer.

    • Add the compound dilutions to the cells and incubate for 30-40 minutes at 37°C.[8]

    • Include a negative control (buffer only) and a positive control for total release (0.1% Triton X-100).

  • Sample Collection:

    • Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant from each well, which contains the released β-hexosaminidase.

  • Enzymatic Reaction:

    • To determine the total β-hexosaminidase content, lyse the cell pellets from a set of control wells with 0.1% Triton X-100.

    • Prepare the PNAG substrate solution in citrate buffer.

    • Add the supernatant and cell lysate samples to separate wells of a new 96-well flat-bottom plate containing the PNAG solution.

    • Incubate for 90 minutes at 37°C.

    • Stop the reaction by adding the glycine buffer.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(OD of stimulated supernatant - OD of unstimulated supernatant) / (OD of total cell lysate - OD of unstimulated supernatant)] x 100.[8]

PRESTO-Tango β-Arrestin Recruitment Assay

This protocol outlines the use of the PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-Maltose binding protein) assay to measure β-arrestin2 recruitment to MRGPRX2 upon agonist stimulation.

Experimental Workflow:

PRESTO_Tango_Workflow A Plate HTLA cells in 384-well plates B Transfect cells with MRGPRX2-Tango construct A->B C Incubate for 24 hours B->C D Add this compound dilution series C->D E Incubate overnight (16-24 hours) D->E F Add luciferase substrate E->F G Measure luminescence F->G H Analyze data and determine EC50 G->H

Workflow for the PRESTO-Tango β-arrestin recruitment assay.

Materials:

  • HTLA cell line (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion)

  • MRGPRX2-Tango plasmid construct

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM

  • DMEM with 10% FBS and penicillin/streptomycin

  • This compound and (S)-ZINC-3573

  • DMSO

  • Luciferase assay reagent

  • White, opaque 384-well microplates

Procedure:

  • Cell Plating and Transfection:

    • Seed HTLA cells in 384-well plates.

    • On the same day, transfect the cells with the MRGPRX2-Tango plasmid construct using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Addition:

    • Approximately 24 hours after transfection, prepare serial dilutions of this compound and (S)-ZINC-3573 in assay medium.

    • Add the compound dilutions to the transfected cells.

  • Incubation:

    • Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator. This allows for β-arrestin recruitment, TEV protease cleavage, tTA translocation, and luciferase reporter gene expression.[9]

  • Luminescence Measurement:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the extent of β-arrestin recruitment.

    • Plot the luminescence intensity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound as a selective MRGPRX2 agonist. By employing these assays, researchers can further elucidate the role of MRGPRX2 in various physiological and pathological processes and facilitate the discovery of novel therapeutics targeting this receptor. The use of the inactive enantiomer, (S)-ZINC-3573, as a negative control is crucial for confirming the specificity of the observed effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document outlines recommended concentrations for in vitro experiments, detailed protocols for key assays, and visual representations of the associated signaling pathway and experimental workflows.

Introduction

This compound is a potent and selective small molecule agonist of MRGPRX2, a receptor primarily expressed on mast cells and sensory neurons.[1] Activation of MRGPRX2 is implicated in physiological processes such as host defense and nociception, as well as pathological conditions including pseudo-allergic reactions, neurogenic inflammation, pain, and itch.[2][3][4] this compound serves as a valuable chemical probe for investigating the biology of MRGPRX2 and for the screening and characterization of potential therapeutic antagonists.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound and provide a recommended concentration range for various experimental applications.

Table 1: In Vitro Potency of this compound

Assay TypeMetricValueCell Line/System
PRESTO-Tango AssayEC50740 nMTransfected HEK293 cells
FLIPR Calcium AssayEC501 µMTransfected HEK293 cells
Mast Cell DegranulationInducesConcentration-dependentLAD2 mast cells
Intracellular Calcium ReleaseInducesConcentration-dependentLAD2 mast cells

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ExperimentRecommended Concentration RangeNotes
Calcium Influx Assay1 nM - 10 µMTo determine the full dose-response curve.
Mast Cell Degranulation10 nM - 30 µMTo assess the functional consequence of receptor activation.
Western Blot (Downstream Signaling)100 nM - 5 µMTo observe changes in phosphorylation of downstream effectors.
Cell Viability Assay1 µM - 100 µMTo assess potential cytotoxicity at higher concentrations.
Cellular Thermal Shift Assay (CETSA)1 µM - 50 µMTo confirm target engagement in a cellular context.

Signaling Pathway

Activation of MRGPRX2 by this compound initiates a cascade of intracellular signaling events. The receptor couples to both Gαq and Gαi proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Collectively, these signaling events culminate in the activation of downstream pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to cellular responses such as mast cell degranulation and cytokine release.[4][5]

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds Gaq Gαq MRGPRX2->Gaq Activates Gai Gαi MRGPRX2->Gai Activates PLC PLC Gaq->PLC Activates AC Adenylyl Cyclase Gai->AC Inhibits PI3K_pathway PI3K/AKT Pathway Gai->PI3K_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Degranulation Mast Cell Degranulation Ca_cyto->Degranulation MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Degranulation PI3K_pathway->Degranulation

MRGPRX2 Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Intracellular Calcium Influx Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR).

FLIPR_Workflow start Start plate_cells Plate cells expressing MRGPRX2 in a 96-well plate start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye incubate_dye Incubate for 1-2 hours at 37°C load_dye->incubate_dye run_flipr Place cell and compound plates in FLIPR incubate_dye->run_flipr prepare_compound Prepare serial dilutions of This compound prepare_compound->run_flipr add_compound Add this compound to cells run_flipr->add_compound measure_fluorescence Measure fluorescence intensity kinetically add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

FLIPR Calcium Assay Workflow

Materials:

  • HEK293 cells stably expressing MRGPRX2 (or other suitable cell line)

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • FLIPR Calcium Assay Kit (e.g., from Molecular Devices) or Fluo-4 AM

  • Probenecid (if required for the cell line)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Plating: Seed MRGPRX2-expressing cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions.[6][7] Aspirate the culture medium from the cells and add the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at a 2X final concentration.

  • FLIPR Assay: Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compound to the cells and immediately begin measuring fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) kinetically for at least 120 seconds.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Materials:

  • LAD2 human mast cell line (or other suitable mast cell line)

  • 96-well V-bottom plates

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Preparation: Harvest LAD2 cells and wash them twice with Tyrode's buffer by centrifugation (e.g., 200 x g for 5 minutes). Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.

  • Cell Plating: Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.

  • Compound Treatment: Add 50 µL of various concentrations of this compound (or buffer for control) to the wells. For a positive control, use a known secretagogue. To determine the total β-hexosaminidase content, add 50 µL of 0.5% Triton X-100 to a set of wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Enzyme Reaction: Add 50 µL of PNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Stop Reaction: Add 150 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of buffer control) / (Absorbance of Triton X-100 control - Absorbance of buffer control)] x 100.

Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HEK293 or LAD2)

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9][10]

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the concentration-response curve to determine the IC50 if cytotoxicity is observed.

Western Blot for Downstream Signaling

This protocol is for detecting the phosphorylation of downstream signaling molecules like ERK1/2 following MRGPRX2 activation.

Materials:

  • MRGPRX2-expressing cells

  • 6-well tissue culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight if necessary. Treat the cells with various concentrations of this compound for a short duration (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for loading.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with its target protein MRGPRX2 in a cellular environment.[13][14]

CETSA_Workflow start Start treat_cells Treat MRGPRX2-expressing cells with this compound or vehicle start->treat_cells heat_shock Heat cells at a range of temperatures treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze soluble MRGPRX2 by Western blot collect_supernatant->western_blot analyze_data Plot protein abundance vs. temperature to generate melting curves western_blot->analyze_data end End analyze_data->end

CETSA Experimental Workflow

Materials:

  • MRGPRX2-expressing cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blot reagents and equipment

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble MRGPRX2 in each sample by Western blot using an anti-MRGPRX2 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble MRGPRX2 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

References

(R)-ZINC-3573 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-ZINC-3573 is a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and inflammation.[1][2][3] These application notes provide detailed information on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions to ensure accurate and reproducible experimental results.

Compound Information
  • Chemical Name: (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine[1]

  • Molecular Formula: C₁₈H₂₁N₅[1][3][4]

  • Molecular Weight: 307.4 g/mol [1][3][5][6]

  • Purity: ≥98% (HPLC)[1][5]

Data Presentation: Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use this information to prepare appropriate stock solutions for your experiments.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100[1][3][5]30.74[1]The recommended solvent for preparing high-concentration stock solutions.
1 eq. HCl100[1][5]30.74[1]Can be used as an alternative solvent system.
EthanolInsoluble or sparingly soluble-Not recommended as a primary solvent.
PBS (pH 7.2)Insoluble or sparingly soluble-Not recommended for initial stock solution preparation.
Experimental Protocols: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protected microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Compound: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the compound's stability.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.074 mg of the compound.

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

    • Mass (mg) = 0.010 mol/L * 0.001 L * 307.4 g/mol * 1000 mg/g = 3.074 mg

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the weighed this compound powder. For a 10 mM solution, if you weighed 3.074 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[7][8]

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][7][8][9]

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2][10] When stored at -80°C, it is recommended to use the solution within 6 months.[2][10] For DMSO stock solutions, some sources suggest stability for up to 3-6 months at -20°C.[11]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be further diluted in the appropriate cell culture medium to the final desired working concentration.

Important Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments. This should be the same cell culture medium containing the same final concentration of DMSO used to dilute the this compound. Typically, the final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced cellular effects.[7]

  • Serial Dilutions: It is best practice to perform serial dilutions of the stock solution in your experimental buffer or medium to reach the final working concentration. Directly adding a small volume of the concentrated DMSO stock to a large volume of aqueous solution can cause the compound to precipitate.

Visualized Workflow and Signaling Pathway

Experimental Workflow: this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle Warming if Needed) add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solution (Dilute in Medium) aliquot->prepare_working For Immediate Use store->prepare_working From Frozen Stock end End: Ready for Experiment prepare_working->end

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound and MRGPRX2 Activation

G R_ZINC This compound MRGPRX2 MRGPRX2 Receptor R_ZINC->MRGPRX2 Agonist Binding G_protein G-protein Activation MRGPRX2->G_protein Ca_release Intracellular Ca²⁺ Release G_protein->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Response Biological Response (Pain, Itch, Inflammation) Degranulation->Response

Caption: Simplified signaling pathway of this compound via MRGPRX2 activation.

References

Application of (R)-ZINC-3573 in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] This receptor is primarily expressed on mast cells and is implicated in IgE-independent inflammatory and pseudo-allergic reactions.[3][4][5] Activation of MRGPRX2 by ligands such as this compound triggers a signaling cascade that results in mast cell degranulation and the release of pro-inflammatory mediators.[3][6] Consequently, this compound serves as a valuable chemical probe for studying MRGPRX2-mediated mast cell activation, neurogenic inflammation, pain, and itch.[3] Its utility in in-vitro assays makes it a critical tool for screening potential MRGPRX2 antagonists and investigating the mechanisms of mast cell degranulation.

Mechanism of Action

This compound selectively binds to and activates MRGPRX2, a G protein-coupled receptor.[1][6] Upon activation, MRGPRX2 couples to heterotrimeric G proteins, primarily of the Gq and Gi families.[7] This initiates a downstream signaling cascade that leads to the mobilization of intracellular calcium and subsequent mast cell degranulation.[3][4][6] The (S)-enantiomer, (S)-ZINC-3573, is inactive and serves as an ideal negative control for experiments.[3]

Data Presentation

In Vitro Potency of this compound
Assay TypeCell LineParameterValueReference
PRESTO-TangoHEK293EC50740 nM[3]
FLIPR Calcium AssayHEK293EC501 µM[3]
β-hexosaminidase ReleaseLAD2EC50Induces degranulation[3][6]
Calcium MobilizationLAD2EC50Induces calcium release[3][6]
Specificity of ZINC-3573 Enantiomers
CompoundTargetActivityReference
This compoundMRGPRX2Agonist[6]
(S)-ZINC-3573MRGPRX2Inactive[3][6]

Experimental Protocols

LAD2 Human Mast Cell Culture

The LAD2 human mast cell line is a suitable model for studying MRGPRX2-mediated degranulation as it endogenously expresses the receptor.[2][8]

Materials:

  • PriGrow X Series Medium

  • Human Stem Cell Factor (SCF)

  • L-Glutamine

  • Penicillin/Streptomycin Solution

  • PriCoat™ T25 Flasks

Protocol:

  • Culture LAD2 cells in PriGrow X Series Medium supplemented with 100 ng/mL human SCF, 2 mM L-Glutamine, and 1% Penicillin/Streptomycin.[8]

  • Maintain the cells at 37°C in a 5% CO₂ incubator.[8]

  • Replace half of the medium with fresh, pre-warmed complete medium weekly.[8]

  • Do not allow the cell density to exceed 1x10⁶ cells/mL.[8]

  • It is normal to observe some cell death in the initial weeks after thawing. Allow the cells to recover under the recommended culture conditions.[8]

  • Regularly test for mycoplasma contamination as these cells are highly sensitive.[8]

  • To maintain functionality, it is recommended to perform degranulation assays every 2 months.[8]

β-Hexosaminidase Release Assay

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon stimulation.[9]

Materials:

  • LAD2 cells

  • This compound

  • Tyrode's buffer or HEPES buffer supplemented with 0.1% BSA

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Citrate buffer

  • 0.1% Triton X-100

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)

  • 96-well plates

Protocol:

  • Seed LAD2 cells (e.g., 2 x 10⁵ cells/well) in a 96-well plate in 100 µL of Tyrode's buffer.[7]

  • Prepare serial dilutions of this compound in Tyrode's buffer.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 30 minutes at 37°C.[10]

  • Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[11]

  • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100.[10] Mix well and transfer 50 µL of the lysate to another 96-well plate.

  • Prepare a 3.5 mg/mL solution of PNAG in citrate buffer.[10]

  • Add 100 µL of the PNAG solution to each well containing the supernatant and lysate samples.[10]

  • Incubate the plates for 90 minutes at 37°C.[10]

  • Stop the reaction by adding 50 µL of stop solution to each well.[10]

  • Measure the absorbance at 405 nm using a microplate reader.[10]

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation using a calcium-sensitive fluorescent dye.[9]

Materials:

  • LAD2 cells

  • This compound

  • FLIPR® Calcium 6 dye kit

  • SIR-BSA buffer (or similar physiological buffer)

  • FlexStation® 3 or equivalent fluorescence plate reader

Protocol:

  • Plate LAD2 cells (e.g., 0.2 x 10⁵ cells in 100 µL) in 0.1% SIR-BSA in a 96-well plate.[9]

  • Reconstitute the FLIPR® Calcium 6 dye according to the manufacturer's protocol.

  • Add an equal volume of the reconstituted dye to the cells and incubate for 2 hours at 37°C and 5% CO₂.[9]

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • Using a FlexStation® 3 or similar instrument, stimulate the cells with this compound.

  • Measure the change in fluorescence over a period of 120 seconds.[9]

  • The data can be analyzed to determine the EC50 of this compound for calcium mobilization.

Visualizations

G cluster_0 Mast Cell R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 Binds to G_protein Gq/Gi Protein MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Degranulation (β-hexosaminidase release) Ca_release->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation

Caption: Signaling pathway of this compound-induced mast cell degranulation.

G cluster_workflow Experimental Workflow: β-Hexosaminidase Release Assay cluster_parallel start Seed LAD2 Cells in 96-well plate stimulate Stimulate with This compound start->stimulate incubate Incubate at 37°C stimulate->incubate centrifuge Centrifuge Plate incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lyse Lyse Remaining Cells (Total Release) centrifuge->lyse pnag Add PNAG Substrate supernatant->pnag lyse->pnag incubate2 Incubate at 37°C pnag->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance at 405 nm stop->read

Caption: Workflow for the β-hexosaminidase release assay.

References

Application Notes and Protocols for In Vivo Administration of (R)-ZINC-3573 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a scientific resource based on the known in vitro activity of (R)-ZINC-3573 and the established roles of its target, the Mas-related G protein-coupled receptor X2 (MRGPRX2). As of the date of this document, there are no published studies detailing the in vivo administration of this compound in animal models. One key resource explicitly states, "This chemical probe was not tested for in vivo use"[1]. Therefore, the protocols described herein are hypothetical and should be adapted and validated carefully in accordance with institutional and regulatory guidelines for animal experimentation.

Introduction

This compound is a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][2]. MRGPRX2 is primarily expressed on mast cells and sensory neurons and is implicated in a variety of physiological and pathological processes, including pseudo-allergic reactions, neurogenic inflammation, pain, and itch[3][4][5][6][7]. This compound serves as a valuable chemical probe to investigate the in vivo functions of MRGPRX2. Its inactive enantiomer, (S)-ZINC-3573, can be used as a negative control to distinguish specific receptor-mediated effects[1].

This document provides proposed protocols for the in vivo administration of this compound in various animal models to study MRGPRX2-mediated physiological and pathophysiological responses.

Biological Activity and Signaling Pathway

This compound activates MRGPRX2, which couples to Gαq and Gαi proteins to initiate downstream signaling cascades[8]. Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Collectively, these events culminate in mast cell degranulation and the release of inflammatory mediators such as histamine, tryptase, and various cytokines and chemokines[8].

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds and Activates Gq Gαq MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ (intracellular) IP3->Ca PKC PKC DAG->PKC Degranulation Mast Cell Degranulation Ca->Degranulation PKC->Degranulation Mediators Release of Histamine, Cytokines, etc. Degranulation->Mediators

Figure 1: MRGPRX2 Signaling Pathway Activation by this compound.

Proposed In Vivo Applications and Experimental Protocols

Model 1: Induction of Local Pseudo-Allergic Reaction in Mice

This model is designed to assess the ability of this compound to induce a localized inflammatory response characteristic of a pseudo-allergic reaction, mediated by mast cell degranulation.

Experimental Workflow:

Pseudo_Allergic_Reaction_Workflow Acclimatization Animal Acclimatization (C57BL/6 Mice, 7-9 weeks) Grouping Random Grouping (n=6-8 per group) Acclimatization->Grouping Injection Intradermal Injection (Hind Paw) Grouping->Injection Measurement1 Paw Edema Measurement (0, 30, 60, 120 min) Injection->Measurement1 Euthanasia Euthanasia & Sample Collection (120 min post-injection) Measurement1->Euthanasia Analysis Histology & Mediator Analysis Euthanasia->Analysis Neurogenic_Inflammation_Workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats, 200-250g) Baseline Baseline Nociceptive Testing (von Frey, Hargreaves) Acclimatization->Baseline Injection Intraplantar Injection (Hind Paw) Baseline->Injection PostInjectionTest Post-Injection Nociceptive Testing (1, 2, 4, 24 hours) Injection->PostInjectionTest TissueCollection Tissue Collection (Paw, DRG, Spinal Cord) PostInjectionTest->TissueCollection Analysis Analysis of Inflammatory Markers (e.g., CGRP, SP) TissueCollection->Analysis

References

Application Notes and Protocols for Measuring (R)-ZINC-3573 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and mast cell-mediated pseudo-allergic reactions.[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds targeting MRGPRX2.

Introduction

This compound serves as a valuable chemical probe for investigating the biological functions of MRGPRX2.[3][4] It activates the receptor, leading to downstream signaling cascades that can be quantified to determine the compound's potency and efficacy. The primary signaling pathways initiated by MRGPRX2 activation involve G-protein coupling (including Gs, Gi, Gq/11, and G12/13), leading to intracellular calcium mobilization and mast cell degranulation.[5]

The availability of the inactive enantiomer, (S)-ZINC-3573, provides an excellent negative control for experiments to ensure that the observed effects are specific to the (R)-enantiomer's interaction with MRGPRX2.[3][6]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various functional assays.

Assay TypeCell LineParameterValueReference
PRESTO-Tango-EC50740 nM[1][2]
FLIPR (Calcium Mobilization)-EC501 µM[2]
Calcium MobilizationLAD2EC50~1 µM[4]
β-hexosaminidase DegranulationLAD2EC50~2 µM[4]

Signaling Pathway and Experimental Workflow

Activation of MRGPRX2 by this compound initiates a signaling cascade that is fundamental to its biological effects. The following diagram illustrates this pathway.

MRGPRX2_Signaling cluster_membrane Cell Membrane MRGPRX2 MRGPRX2 G_protein Gαq/Gi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RZINC3573 This compound RZINC3573->MRGPRX2 Binds to Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Induces Degranulation Mast Cell Degranulation (β-hexosaminidase release) Ca_release->Degranulation Triggers

Caption: MRGPRX2 signaling pathway activated by this compound.

The general workflow for assessing the activity of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture MRGPRX2-expressing cells (e.g., LAD2 mast cells) Incubation Incubate cells with compounds Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of This compound and (S)-ZINC-3573 Compound_Prep->Incubation Measurement Measure downstream effect (Ca²⁺ flux or degranulation) Incubation->Measurement Data_Normalization Normalize data Measurement->Data_Normalization Curve_Fitting Fit dose-response curve Data_Normalization->Curve_Fitting EC50_Determination Determine EC50 values Curve_Fitting->EC50_Determination

Caption: General experimental workflow for activity measurement.

Experimental Protocols

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This protocol describes the measurement of intracellular calcium release in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 or CHO cells stably expressing human MRGPRX2

  • LAD2 human mast cells[7]

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% (w/v) BSA, pH 7.4[7]

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • This compound and (S)-ZINC-3573 stock solutions in DMSO

  • 384-well black, clear-bottom assay plates

  • FLIPR instrument

Protocol:

  • Cell Plating: Seed the MRGPRX2-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight. For suspension cells like LAD2, they can be loaded directly before the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Plate Preparation: Prepare a serial dilution of this compound and the negative control (S)-ZINC-3573 in the assay buffer at 4x the final desired concentration.[7]

  • FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Measure the basal fluorescence for a short period (e.g., 10-20 seconds).[7] c. Add the compounds from the compound plate to the cell plate. d. Immediately begin measuring the fluorescence intensity over time (e.g., for 120-180 seconds) to capture the calcium flux.[7]

  • Data Analysis: a. Determine the maximum fluorescence response for each well. b. Normalize the data to the response of a positive control (e.g., a known MRGPRX2 agonist) or to the maximum response of this compound. c. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Materials:

  • LAD2 human mast cells[7]

  • Tyrode's buffer (or similar physiological buffer)

  • This compound and (S)-ZINC-3573 stock solutions in DMSO

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Spectrophotometer (plate reader) capable of reading absorbance at 405 nm

Protocol:

  • Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of approximately 2 x 10^5 cells per well.[7]

  • Compound Stimulation: Add serial dilutions of this compound and (S)-ZINC-3573 to the cells and incubate for 30 minutes at 37°C. Include a positive control (e.g., substance P) and a negative control (buffer alone).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzymatic Reaction: a. In a new 96-well plate, mix the collected supernatant with the PNAG substrate solution. b. Incubate the plate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of β-hexosaminidase release for each sample relative to a total lysis control (cells lysed with a detergent). b. Plot the percentage of release against the log of the compound concentration and fit the data to determine the EC50 value.[4]

PRESTO-Tango GPCR Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-M Tango) assay is a high-throughput method to screen for GPCR activation. It relies on ligand-induced recruitment of β-arrestin to the receptor, which leads to the cleavage of a transcription factor and subsequent expression of a reporter gene.

Materials and Protocol: The PRESTO-Tango assay is a specialized, high-throughput screening platform.[2][4] The detailed protocol is often proprietary to the screening facility or based on a commercially available system. The general steps involve:

  • Cell Lines: Utilize a library of cell lines, each expressing a specific GPCR fused to a component of the Tango system.

  • Compound Incubation: Treat the cells with this compound.

  • Reporter Gene Expression: Incubate the cells to allow for reporter gene expression (e.g., luciferase or β-lactamase).

  • Signal Detection: Measure the reporter gene activity using an appropriate substrate and detection instrument.

  • Selectivity Profiling: By screening against a large panel of GPCRs, the selectivity of this compound for MRGPRX2 can be confirmed.[4] this compound has been shown to be highly selective for MRGPRX2 over 350 other GPCRs in this assay format.[8][9]

References

Application Notes and Protocols for Flow Cytometry Analysis with (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells and implicated in non-IgE mediated inflammatory and pseudo-allergic reactions.[1][2][3] Activation of MRGPRX2 by this compound triggers a signaling cascade leading to intracellular calcium mobilization and subsequent mast cell degranulation, the process by which inflammatory mediators are released.[1][3][4] Flow cytometry is a powerful tool to quantitatively assess the cellular responses induced by this compound, providing valuable insights into its mechanism of action and potential therapeutic applications.

This document provides detailed protocols for the flow cytometric analysis of two key cellular events following treatment with this compound: mast cell degranulation and MRGPRX2 internalization.

Key Characteristics of this compound

PropertyDescription
Target Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][2][3]
Mechanism of Action Selective agonist, inducing intracellular calcium release and mast cell degranulation[1][3][4]
EC50 Approximately 740 nM[1][2]
Negative Control (S)-ZINC-3573, the inactive enantiomer, is recommended for use as a negative control in all experiments.[2][5]
Cellular Assays PRESTO-Tango concentration response assay, FLIPR assay, intracellular calcium release, and degranulation in LAD2 mast cells[2]
Selectivity High selectivity for MRGPRX2 over 315 other GPCRs and 97 representative kinases[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and the general experimental workflow for its analysis by flow cytometry.

G cluster_pathway MRGPRX2 Signaling Pathway RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 binds to Gq Gq Protein MRGPRX2->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca Intracellular Ca2+ Release IP3->Ca induces Degranulation Mast Cell Degranulation (CD107a/CD63 expression) Ca->Degranulation triggers

Caption: MRGPRX2 signaling cascade initiated by this compound.

G cluster_workflow Flow Cytometry Experimental Workflow start Cell Culture (e.g., LAD2, RBL-2H3-MRGPRX2) treatment Treatment with this compound and Controls start->treatment staining Staining with Fluorescent Antibodies treatment->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis acquisition->analysis

Caption: General workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay

This protocol describes the measurement of mast cell degranulation by quantifying the surface expression of the lysosomal-associated membrane proteins (LAMPs) CD107a and CD63, which are exposed on the cell surface upon granular fusion with the plasma membrane.

Materials:

  • Cells: Human mast cell line LAD2 or rat basophilic leukemia cells stably expressing human MRGPRX2 (RBL-2H3-MRGPRX2).

  • This compound (and (S)-ZINC-3573 as a negative control)

  • Antibodies:

    • PE-conjugated anti-human CD107a antibody

    • FITC-conjugated anti-human CD63 antibody

    • Appropriate isotype control antibodies

  • Buffers:

    • Cell culture medium (e.g., StemPro-34 for LAD2 cells)

    • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture LAD2 or RBL-2H3-MRGPRX2 cells to the desired density.

    • Harvest cells and wash once with pre-warmed culture medium.

    • Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment:

    • Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate.

    • Prepare serial dilutions of this compound and (S)-ZINC-3573 in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C in a CO2 incubator for 30 minutes.

  • Staining:

    • Add the fluorescently conjugated anti-CD107a, anti-CD63, and isotype control antibodies directly to the cell suspension in the wells at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 200 µL of cold FACS buffer to each well.

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Data Acquisition:

    • Resuspend the cell pellet in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate compensation controls for multi-color analysis.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the percentage of CD107a and/or CD63 positive cells and the mean fluorescence intensity (MFI) of the positive population.

    • Compare the results from this compound treated cells to the vehicle and (S)-ZINC-3573 treated controls.

Protocol 2: MRGPRX2 Internalization Assay

This protocol outlines a method to measure the internalization of MRGPRX2 from the cell surface following agonist stimulation. This is achieved by labeling the receptor on the cell surface and quantifying the decrease in fluorescence after treatment.

Materials:

  • Cells: RBL-2H3 cells stably expressing an epitope-tagged MRGPRX2 (e.g., HA-tag or FLAG-tag).

  • This compound (and (S)-ZINC-3573 as a negative control)

  • Primary Antibody: Anti-HA or Anti-FLAG antibody.

  • Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

  • Buffers:

    • Cell culture medium

    • FACS Buffer

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture RBL-2H3-MRGPRX2 cells to confluency.

    • Harvest cells gently using a non-enzymatic cell dissociation buffer.

    • Wash cells once with cold PBS.

    • Resuspend cells in cold culture medium at 1 x 10^6 cells/mL.

  • Treatment:

    • Aliquot 100 µL of the cell suspension into each well of a pre-chilled 96-well V-bottom plate.

    • Prepare serial dilutions of this compound and (S)-ZINC-3573 in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.

    • Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to assess the kinetics of internalization.

    • To stop the internalization process, immediately place the plate on ice and add cold FACS buffer.

  • Staining:

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cells in 100 µL of cold FACS buffer containing the primary antibody at the optimal concentration.

    • Incubate for 1 hour at 4°C in the dark.

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 100 µL of cold FACS buffer containing the fluorescently-conjugated secondary antibody.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with cold FACS buffer.

  • Data Acquisition:

    • Resuspend the cell pellet in 200 µL of FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the MFI of the cell population.

    • Calculate the percentage of receptor internalization relative to the untreated control (0-minute time point).

Data Presentation

All quantitative data should be summarized in tables for clear comparison. An example is provided below.

Table 1: Effect of this compound on Mast Cell Degranulation

TreatmentConcentration (µM)% CD107a+ Cells (Mean ± SD)MFI of CD107a+ Cells (Mean ± SD)
Vehicle (DMSO)-
(S)-ZINC-35731
This compound0.1
This compound1
This compound10

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing flow cytometry to study the effects of the MRGPRX2 agonist, this compound. These methods allow for the quantitative analysis of key cellular responses, including mast cell degranulation and receptor internalization, which are crucial for understanding the biological activity of this compound and its potential as a pharmacological tool or therapeutic agent. For optimal results, it is recommended to perform initial experiments to determine the ideal cell number, antibody concentrations, and incubation times for your specific experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: (R)-ZINC-3573 Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in successfully utilizing (R)-ZINC-3573 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected biological activity (e.g., calcium release, degranulation) with this compound. What are the possible causes?

A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Cell Line Verification: Ensure your cell line endogenously expresses the Mas-related G protein-coupled receptor X2 (MRGPRX2). This compound is a selective agonist for MRGPRX2[1][2]. The human mast cell line LAD2 is a known responsive model[2][3].

  • Compound Integrity and Concentration:

    • Verify the purity and integrity of your this compound stock.

    • The effective concentration (EC50) for this compound is approximately 0.74 µM (or 740 nM)[1][2]. Ensure your final assay concentration is within the optimal range (typically 1-10 µM) to elicit a strong response.

  • Solubility Issues: this compound can be challenging to dissolve. See Q2 for detailed guidance on proper solubilization.

  • Use of Negative Control: To confirm that the observed effect is specific to MRGPRX2 activation, use the inactive enantiomer, (S)-ZINC-3573, as a negative control. (S)-ZINC-3573 shows negligible activity at MRGPRX2 at concentrations up to 100 µM[4][5].

  • Assay Conditions: Review your experimental protocol, paying close attention to incubation times, temperature, and buffer components.

Q2: I am having trouble dissolving this compound. What is the recommended procedure?

A2: this compound is soluble in DMSO and 1eq. HCl. For cell-based assays, DMSO is the most common solvent.

  • Recommended Solvents:

    • DMSO: Soluble up to 100 mM. Some sources suggest warming and sonication may be necessary to achieve higher concentrations (e.g., 50 mg/mL or 162.66 mM with heating to 60°C)[1][4]. Be aware that hygroscopic DMSO can negatively impact solubility; use freshly opened DMSO[1][4].

    • 1eq. HCl: Soluble up to 100 mM.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[6].

  • Working Solution Preparation: For in vivo experiments, it is advised to prepare fresh working solutions on the day of use[1][4]. A suggested protocol for an in vivo formulation involves adding a DMSO stock solution to PEG300, mixing, adding Tween-80, mixing again, and finally adding saline to the desired volume[1].

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is critical to maintain the compound's stability and activity.

  • Powder Form: Store at +4°C for short-term storage and -20°C for long-term storage (months to years) in a dry, dark environment[5].

  • DMSO Stock Solutions: Store at -20°C for up to one month or -80°C for up to six months[4]. Limit the number of freeze-thaw cycles to one or two per aliquot[6].

Q4: Is this compound selective for MRGPRX2?

A4: Yes, this compound is highly selective for MRGPRX2. It has been tested against a large panel of other GPCRs (over 350) and kinases (97) and showed little to no off-target activity at effective concentrations[2][3][6].

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueSource(s)
Molecular Weight 307.4 g/mol [2][5]
Formula C18H21N5[5]
Purity ≥98%[2]
EC50 0.74 µM (740 nM)[1][2][6]
Solubility Up to 100 mM in DMSO and 1eq. HCl
Storage (Powder) +4°C (short-term), -20°C (long-term)[5]
Storage (DMSO Stock) -20°C (1 month), -80°C (6 months)[4]

Experimental Protocols

Key Experiment: In Vitro Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in a human mast cell line (LAD2) or other MRGPRX2-expressing cells.

Materials:

  • This compound

  • (S)-ZINC-3573 (negative control)

  • MRGPRX2-expressing cells (e.g., LAD2)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed MRGPRX2-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a 2X working solution of this compound and (S)-ZINC-3573 in the assay buffer. A typical final concentration for this compound would be around the EC80 (e.g., 3 µM)[7][8].

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the compound working solutions into the respective wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

Visualizations

G cluster_0 Troubleshooting Flowchart for this compound Experiments Start No/Low Biological Activity CheckCellLine Is the cell line expressing MRGPRX2? Start->CheckCellLine CheckConcentration Is the compound concentration optimal? (EC50 ~0.74 µM) CheckCellLine->CheckConcentration Yes ReviewAssay Review Assay Protocol (Incubation, buffers, etc.) CheckCellLine->ReviewAssay No CheckSolubility Was the compound fully dissolved in fresh DMSO? CheckConcentration->CheckSolubility Yes CheckConcentration->ReviewAssay No CheckControl Did the negative control (S)-ZINC-3573 show no activity? CheckSolubility->CheckControl Yes CheckSolubility->ReviewAssay No CheckControl->ReviewAssay No Success Experiment Successful CheckControl->Success Yes

Caption: Troubleshooting workflow for experiments involving this compound.

G cluster_1 Simplified Signaling Pathway of this compound RZINC This compound MRGPRX2 MRGPRX2 Receptor RZINC->MRGPRX2 Agonist Binding Gq Gq Protein MRGPRX2->Gq Activation Gi Gi Protein MRGPRX2->Gi Activation PLC Phospholipase C (PLC) Gq->PLC Activation Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Induction Degranulation Mast Cell Degranulation Calcium->Degranulation Leads to

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

References

Optimizing (R)-ZINC-3573 concentration for maximal response

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-ZINC-3573

This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, a selective inhibitor of the pro-survival kinase KSA1 (Kinase of Survival Axis 1). Our goal is to help you optimize its concentration to achieve a maximal and reproducible biological response in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the KSA1 kinase. By binding to the kinase domain of KSA1, it prevents the phosphorylation of its downstream target, SUB1 (Substrate of KSA1), thereby inhibiting the KSA1 signaling pathway, which is crucial for promoting cell survival and proliferation in certain cancer cell lines.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial experiments, we recommend a concentration range of 10 nM to 10 µM. A 10-point dose-response curve within this range is ideal for determining the EC50 in your specific cell line or assay. See the dose-response data in Table 1 for reference values in common cancer cell lines.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing the DMSO stock in frost-free freezers.

Troubleshooting Guide

Issue 1: No or Low Response at Expected Concentrations

If you observe a minimal or no biological effect at concentrations where a response is expected, consider the following potential causes and solutions.

  • Degradation of the Compound: Improper storage can lead to compound degradation. Ensure that the DMSO stock has been stored correctly in small aliquots at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

  • Low KSA1 Expression: The target cell line may not express sufficient levels of the KSA1 kinase. Verify KSA1 expression levels using techniques like Western Blot or qPCR before starting your experiment.

  • Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with compound activity due to protein binding. Consider reducing the serum concentration if your experimental design allows.

  • Inaccurate Dilutions: Serial dilution errors can lead to incorrect final concentrations. Always use calibrated pipettes and prepare fresh dilutions for each experiment from a validated stock solution.

Issue 2: High Variability Between Replicates

High variability can obscure the true dose-response relationship. The following workflow can help minimize variability.

G cluster_prep Preparation Stage cluster_exp Experiment Stage cluster_analysis Analysis Stage A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Single-Use Tubes A->B C Store at -80°C B->C D Thaw a Single Aliquot E Perform Serial Dilutions in Assay Medium D->E G Add Compound Dilutions to Cells E->G F Seed Cells at Uniform Density F->G H Incubate for Fixed Duration G->H I Perform Viability Assay (e.g., CellTiter-Glo) H->I J Normalize Data to Vehicle Control (0.1% DMSO) I->J K Fit Dose-Response Curve J->K G GF Growth Factor GFR GF Receptor GF->GFR KSA1 KSA1 GFR->KSA1 SUB1 SUB1 KSA1->SUB1 Phosphorylates pSUB1 p-SUB1 SUB1->pSUB1 Nuc Nucleus pSUB1->Nuc Prolif Cell Survival & Proliferation Nuc->Prolif ZINC This compound ZINC->KSA1 Inhibits

Technical Support Center: (R)-ZINC-3573 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-ZINC-3573. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are provided in the table below.[1][2] When stored properly, the solid compound is expected to be stable for over two years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM), aliquot it into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]

Q3: How long are DMSO stock solutions of this compound stable?

A3: DMSO stock solutions of this compound are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.[4][5] It is recommended to test the activity of stock solutions that are older than 3-6 months or have been subjected to more than two freeze-thaw cycles before use.[3]

Q4: Is this compound sensitive to light?

A4: While specific photostability studies for this compound are not extensively documented, the general recommendation for pyrazolo[1,5-a]pyrimidine derivatives is to protect them from light.[1] Therefore, it is best practice to store both the solid compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to light during experiments.

Q5: What is the stability of this compound in aqueous solutions and different pH conditions?

A5: Studies on the pyrazolo[1,5-a]pyrimidine core structure suggest potential instability in acidic conditions.[6] It is advisable to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution shortly before use. Avoid prolonged storage in acidic aqueous buffers. The stability in neutral and basic aqueous solutions has not been specifically reported.

Storage Condition Summary

FormStorage TemperatureDurationRecommendations
Solid +4°CShort-term (days to weeks)Dry, dark environment.[1]
-20°CLong-term (months to years)Dry, dark environment for optimal longevity.[1][2][7]
DMSO Stock Solution -20°CUp to 1 monthAliquot to minimize freeze-thaw cycles.[3][4]
-80°CUp to 6 monthsPreferred for long-term storage; aliquot.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or lower than expected activity in cellular assays. Compound Degradation: Improper storage of solid compound or stock solution.1. Verify that the solid compound and DMSO stock solutions have been stored at the recommended temperatures and protected from light. 2. Avoid multiple freeze-thaw cycles of the stock solution by using single-use aliquots. 3. For stock solutions older than 3-6 months, re-test the compound's activity.
Degradation in Aqueous Buffer: The compound may have degraded in the aqueous assay buffer, especially if the buffer is acidic.1. Prepare fresh dilutions of this compound in aqueous buffer immediately before each experiment. 2. Minimize the time the compound spends in aqueous solution before being added to the cells.
Complete loss of activity. Significant Compound Degradation: Extended storage under improper conditions or use of very old stock solutions.1. Discard the old stock solution and prepare a fresh one from a new batch of solid compound. 2. Ensure the new stock solution is aliquoted and stored correctly at -80°C.
Incorrect Compound: Accidental use of the inactive enantiomer, (S)-ZINC-3573.1. (S)-ZINC-3573 is an inactive control and should not be used in place of this compound for activation studies.[1][8] 2. Verify the identity of the compound used.
Precipitation observed in stock solution upon thawing. Low Solubility at Lower Temperatures: The compound may have precipitated out of the DMSO solution during freezing.1. Gently warm the vial to room temperature. 2. Vortex or sonicate the solution to ensure the compound is fully redissolved before making dilutions.

Experimental Protocols

Protocol for Assessing the Activity of this compound after Storage

This protocol describes a general method to test the activity of a stored solution of this compound using a calcium mobilization assay in a cell line expressing the MRGPRX2 receptor.

1. Cell Culture:

  • Culture HEK293 cells stably expressing human MRGPRX2 in appropriate media.

  • Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

2. Preparation of this compound Solutions:

  • Thaw a fresh aliquot of a known, active this compound stock solution (positive control) and the stored stock solution to be tested.

  • Prepare serial dilutions of both the control and test solutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

3. Calcium Mobilization Assay:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • After incubation, wash the cells with the assay buffer.

  • Place the cell plate into a fluorescence plate reader capable of kinetic reading.

  • Add the prepared dilutions of the control and test this compound solutions to the wells and immediately start recording the fluorescence intensity over time.

4. Data Analysis:

  • Measure the peak fluorescence response for each concentration.

  • Plot the response versus the log of the compound concentration and fit a dose-response curve to determine the EC50 value for both the control and the tested stock solution.

  • A significant increase in the EC50 value or a decrease in the maximum response for the tested stock solution compared to the control indicates degradation.

Visualizations

MRGPRX2_Signaling_Pathway Figure 1. This compound Signaling Pathway via MRGPRX2 cluster_cell Mast Cell RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds to Gq Gq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers

Caption: this compound activates the MRGPRX2 receptor, leading to Gq protein activation, subsequent intracellular calcium release, and mast cell degranulation.

experimental_workflow Figure 2. Workflow for Assessing this compound Stability cluster_testing At each time point prep_stock Prepare fresh this compound stock solution in DMSO aliquot Aliquot into single-use vials prep_stock->aliquot store Store aliquots at -20°C and -80°C aliquot->store time_points Define stability testing time points (e.g., 0, 1, 3, 6 months) store->time_points thaw Thaw one aliquot from each storage temperature time_points->thaw activity_assay Perform functional assay (e.g., Calcium Mobilization) thaw->activity_assay hplc_analysis Perform HPLC analysis for purity thaw->hplc_analysis analyze Analyze data: Compare EC50 values and purity over time activity_assay->analyze hplc_analysis->analyze

Caption: A logical workflow for conducting a stability study of this compound, including storage, time-point testing, and analysis.

References

Preventing off-target effects of (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] It is commonly used as a chemical probe to study the physiological and pathological roles of MRGPRX2, which is involved in processes like pain, itch, and mast cell degranulation.[2]

Q2: What is the recommended concentration of this compound for in vitro experiments?

For most cell-based assays, a concentration of less than 1 µM is recommended for this compound.[2] The EC50 value for this compound in a PRESTO-Tango concentration response assay was measured at 740 nM, and in a FLIPR assay, the EC50 was 1 µM.[2] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: Is there a negative control available for this compound?

Yes, the (S)-enantiomer, (S)-ZINC-3573, is the recommended negative control.[2][3] It exhibits negligible activity at MRGPRX2 at concentrations up to 100 µM and can be used to distinguish specific receptor-mediated effects from non-specific or off-target effects.[2][3]

Q4: How should I prepare and store this compound?

This compound is typically stored as a dry powder or in DMSO stock solutions (e.g., 10 mM) at -20°C. It is soluble in DMSO up to 100 mM. To maintain its activity, it is recommended to limit the number of freeze-thaw cycles of the stock solution.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or low signal in a functional assay (e.g., calcium mobilization, degranulation) 1. Inactive compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low receptor expression: The cell line used may not express sufficient levels of MRGPRX2. 3. Assay conditions not optimal: The assay buffer, temperature, or incubation times may not be suitable.1. Use a fresh aliquot of this compound. 2. Verify MRGPRX2 expression in your cell line using techniques like qPCR or western blotting. 3. Optimize assay parameters. Refer to established protocols for MRGPRX2 functional assays.
High background signal in the absence of this compound 1. Constitutive receptor activity: Some cell lines may exhibit high basal activity of MRGPRX2. 2. Assay interference: Components in the assay media or the detection reagents may be causing a high background.1. Consider using an inverse agonist to reduce basal activity if one is available. 2. Run control wells with media and detection reagents only to identify the source of the background.
Inconsistent results between experiments 1. Cell variability: Cell passage number, health, and density can affect results. 2. Pipetting errors: Inaccurate pipetting can lead to variability.1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. 2. Calibrate pipettes regularly and use proper pipetting techniques.
Observed phenotype is not consistent with known MRGPRX2 signaling 1. Off-target effect: At higher concentrations, this compound may interact with other proteins. 2. Ligand-biased signaling: The compound may be activating a non-canonical signaling pathway.1. Perform a dose-response curve to see if the effect is concentration-dependent. Use the inactive (S)-enantiomer as a negative control. Conduct off-target profiling experiments (see Experimental Protocols section). 2. Investigate different downstream signaling pathways (e.g., β-arrestin recruitment) to assess for biased agonism.

Data on this compound Selectivity

This compound has been profiled against a broad range of targets to assess its selectivity. The following tables summarize the available data.

Table 1: GPCR Selectivity Profile

Target PanelConcentration TestedResults
315 GPCRs (PRESTO-Tango GPCRome screening)10 µMNo significant off-target agonist activity was found.[2]

Table 2: Kinase Selectivity Profile

Target PanelConcentration TestedNotable Hits (Kd)
97 representative kinases (DiscoverX KINOMEscan)10 µMBTK (27 µM), MAPK8 (19 µM), MAPK10 (>30 µM)[2]

Experimental Protocols

To investigate potential off-target effects of this compound, researchers can perform the following key experiments:

Profiling Against a Broad Panel of Receptors and Kinases

Principle: This experiment aims to identify potential off-target binding partners of this compound by screening it against a large number of purified proteins.

Methodology:

  • Select a screening service: Utilize a commercial service that offers broad panel screening for GPCRs (e.g., PRESTO-Tango) and kinases (e.g., KINOMEscan).

  • Compound submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM).

  • Data analysis: The service will provide data on the binding affinity (e.g., Kd, Ki) or percent inhibition for each target in the panel. Analyze the data to identify any significant interactions.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a method to assess target engagement in a cellular environment. Ligand binding to a protein can alter its thermal stability, which can be detected by quantifying the amount of soluble protein after heat treatment.

Methodology:

  • Cell treatment: Treat intact cells with either vehicle control or a high concentration of this compound.

  • Heat shock: Heat the cell lysates at a range of temperatures.

  • Protein separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of a suspected off-target protein in the soluble fraction by western blotting. A shift in the melting curve of the protein in the presence of this compound suggests a direct interaction.

Whole-Cell Functional Assays with Knockout/Knockdown Cells

Principle: This experiment validates whether an observed cellular effect of this compound is mediated by its intended target, MRGPRX2, or an off-target.

Methodology:

  • Generate knockout/knockdown cells: Use CRISPR/Cas9 or shRNA to create a cell line that does not express MRGPRX2.

  • Functional assay: Perform the functional assay of interest (e.g., measuring the unexpected phenotype) in both the wild-type and MRGPRX2-deficient cell lines.

  • Data analysis: Treat both cell lines with a range of concentrations of this compound. If the effect is still observed in the MRGPRX2-deficient cells, it is likely an off-target effect.

Visualizations

MRGPRX2_Signaling_Pathway MRGPRX2 Signaling Pathway R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 Gq Gq MRGPRX2->Gq Gi Gi MRGPRX2->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 cleaves cAMP_inhibition cAMP Inhibition AC->cAMP_inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC_activation->Degranulation

Caption: Simplified signaling pathway of MRGPRX2 activation by this compound.

Off_Target_Workflow Workflow for Investigating Potential Off-Target Effects Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response with (R)- and (S)-enantiomers Start->Dose_Response Off_Target_Suspected Effect is dose-dependent and not seen with (S)-form Dose_Response->Off_Target_Suspected Yes No_Off_Target Effect is not dose-dependent or seen with (S)-form Dose_Response->No_Off_Target No Profiling Broad Panel Screening (GPCRs, Kinases) Off_Target_Suspected->Profiling CETSA Cellular Thermal Shift Assay (CETSA) Off_Target_Suspected->CETSA KO_KD Validate with MRGPRX2 Knockout/Knockdown Cells Off_Target_Suspected->KO_KD Non_Specific Consider Non-Specific Effects No_Off_Target->Non_Specific Identify_Off_Target Identify Potential Off-Target(s) Profiling->Identify_Off_Target CETSA->Identify_Off_Target KO_KD->Identify_Off_Target End Conclusion Identify_Off_Target->End Non_Specific->End

Caption: Experimental workflow for troubleshooting potential off-target effects.

References

Improving the solubility of (R)-ZINC-3573 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-ZINC-3573

Welcome to the technical support guide for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address challenges related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is readily soluble in organic solvents like DMSO and in acidic aqueous solutions. Vendor data indicates solubility up to 100 mM in DMSO and 100 mM in 1 equivalent of HCl.[1] However, its aqueous solubility at neutral pH is expected to be significantly lower. For biological assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the final aqueous buffer.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. Please refer to the Troubleshooting section below for a step-by-step guide. The primary strategies involve lowering the final concentration, adjusting the pH of the aqueous buffer, or incorporating a solubility-enhancing agent (solubilizer).

Q3: How does pH impact the solubility of this compound?

The chemical structure of this compound, (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, contains amine groups.[1][2] These groups can be protonated under acidic conditions (low pH), forming salts that are significantly more soluble in water. This is why the compound is highly soluble in HCl.[1] Conversely, at neutral or basic pH, the compound is likely to be in its less soluble free-base form. Therefore, maintaining a slightly acidic pH (e.g., pH 5.0-6.5) in your final assay buffer, if permissible for your experiment, can dramatically improve solubility.

Q4: Can I use co-solvents or other excipients to improve solubility?

Yes. If adjusting pH is not an option, several other strategies can be employed. These are generally tested on a small scale first.

  • Co-solvents: Adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG 400 to the final aqueous buffer can help maintain solubility.[3]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Polysorbate 20 (typically below 0.1%) can form micelles that encapsulate the compound, keeping it in solution.[4]

  • Cyclodextrins: Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water and increasing its solubility.[5][6]

Troubleshooting Guide

Issue: Compound precipitates from solution during experimental setup.

This guide provides a systematic approach to resolving solubility issues with this compound.

G cluster_0 Troubleshooting Workflow start Start: Precipitation Observed in Aqueous Buffer q1 Is the final concentration of this compound essential? start->q1 s1 Reduce final concentration. Test a dilution series. q1->s1 No q3 Can the buffer pH be lowered? q1->q3 Yes a1_yes Yes a1_no No q2 Does precipitation persist? s1->q2 end_s1 Success: Use lower concentration. q2->end_s1 No q2->q3 Yes a2_yes Yes a2_no No s2 Adjust buffer to pH < 6.5. Re-test solubility. q3->s2 Yes s3 Screen Solubilizers: - Co-solvents (PEG, EtOH) - Surfactants (Tween-80) - Cyclodextrins (HP-β-CD) q3->s3 No a3_yes Yes a3_no No q4 Does precipitation persist? s2->q4 end_s2 Success: Use acidic buffer. q4->end_s2 No q4->s3 Yes a4_yes Yes a4_no No end_s3 Success: Use optimized formulation. s3->end_s3

Caption: Decision workflow for troubleshooting this compound precipitation.

Data Summary: Solubility Enhancement Strategies

The following table presents hypothetical but representative data for the aqueous solubility of this compound under various conditions, assuming a starting problem of precipitation above 1 µM in standard Phosphate Buffered Saline (PBS) at pH 7.4.

ConditionMax Achievable Concentration (µM)Observations
Baseline
PBS, pH 7.41Precipitation observed at higher conc.
pH Adjustment
Acetate Buffer, pH 5.550Clear solution, significant improvement.
MES Buffer, pH 6.525Clear solution.
Co-solvents
PBS, pH 7.4 + 2% DMSO5Minor improvement.
PBS, pH 7.4 + 5% Ethanol8Moderate improvement.
Complexation Agents
PBS, pH 7.4 + 1% HP-β-CD40Significant improvement, clear solution.
PBS, pH 7.4 + 0.05% Tween-8015Moderate improvement.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions via pH Adjustment

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to a final concentration of 50-100 mM.[7] Ensure complete dissolution, warming gently if necessary.[8] Store at -20°C or -80°C.

  • Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., MES, Acetate) and adjust the pH to a value between 5.0 and 6.5.

  • Prepare Intermediate Dilution: If a large dilution is required, perform an intermediate dilution of the DMSO stock into the acidic buffer.

  • Prepare Final Working Solution: Add the stock solution (or intermediate dilution) to the acidic buffer dropwise while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤0.5%) to avoid solvent effects in your assay.

  • Observation: Visually inspect for any signs of precipitation against a dark background.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to use cyclodextrins to form an inclusion complex, which enhances aqueous solubility.

G cluster_0 Cyclodextrin Inclusion Complex Formation compound This compound (Hydrophobic) complex Soluble Inclusion Complex compound->complex Complexation cd HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Complexation plus + plus->complex Complexation water Aqueous Solution complex->water Dissolves

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your chosen aqueous buffer (e.g., PBS, pH 7.4) to create a stock solution (e.g., 10% w/v).

  • Prepare Drug-CD Complex: a. Add the required volume of this compound DMSO stock solution to a microcentrifuge tube. b. Add the HP-β-CD solution to the tube. c. Vortex vigorously for 2-5 minutes to facilitate the formation of the inclusion complex. The mixture may need to be shaken at room temperature for up to an hour for optimal complexation.

  • Prepare Final Working Solution: Dilute the Drug-CD complex solution with your aqueous buffer to the final desired concentration.

  • Observation: Check for clarity. The resulting solution should be clear and free of precipitates.

References

Common pitfalls in experiments with (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a potent and selective synthetic organic agonist for the human Mas-related G protein-coupled receptor X2 (MRGPRX2)[1]. Its primary biological activity is to activate MRGPRX2, leading to downstream signaling events such as intracellular calcium mobilization and mast cell degranulation[1]. It is often used as a chemical probe to study the physiological and pathological roles of MRGPRX2, which is implicated in neurogenic inflammation, pain, and itch[1].

Q2: What is the significance of the (R)-enantiomer?

This compound is the active enantiomer. The (S)-enantiomer, (S)-ZINC-3573, is considered inactive at MRGPRX2 at concentrations up to 100 µM and serves as an excellent negative control for experiments to distinguish specific receptor-mediated effects from non-specific or off-target effects of the chemical scaffold[2][3].

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a dry powder at -20°C for up to three years, or at 4°C for up to two years. Stock solutions are typically prepared in DMSO. For use in in vivo experiments, it is recommended to prepare fresh solutions daily[4][5]. To maintain stability, it is advised to aliquot DMSO stock solutions and avoid multiple freeze-thaw cycles. DMSO stocks older than 3-6 months should be re-tested for activity[1].

Q4: In which solvents is this compound soluble?

This compound is soluble in DMSO up to 100 mM and in 1eq. HCl up to 100 mM. For in vivo applications, formulations using DMSO in combination with other solvents like PEG300, Tween-80, saline, or corn oil have been described[5].

Quantitative Data Summary

ParameterValueAssay SystemReference
This compound
EC50 (MRGPRX2 activation)740 nMPRESTO-Tango assay[1]
EC50 (Calcium Mobilization)1 µMFLIPR assay[1]
Recommended Cell Assay Conc.< 1 µM[1]
(S)-ZINC-3573
EC50 (MRGPRX2 activation)> 100 µMPRESTO-Tango & FLIPR assays[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Calcium Mobilization Assays

Question: I am not observing a consistent or any calcium signal in my MRGPRX2-expressing cells upon application of this compound. What could be the issue?

Potential CauseTroubleshooting Step
Compound Precipitation This compound is soluble in DMSO but may precipitate in aqueous assay buffers. Visually inspect your final dilution for any precipitate. If precipitation is suspected, consider preparing fresh dilutions and ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.1%). Sonication or gentle warming can aid dissolution when preparing stock solutions[5].
Cell Health and Receptor Expression Ensure your cells are healthy and have a high level of MRGPRX2 expression. Passage number can affect receptor expression levels. It is advisable to use cells within a consistent passage range for all experiments.
Incorrect Assay Buffer Use a buffered saline solution (e.g., HBSS) containing calcium and magnesium, as these ions are critical for GPCR signaling and cell health.
Calcium Dye Loading Issues Confirm that your calcium indicator dye is loaded correctly. You can test this by treating a control well of cells with a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.
Compound Degradation Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation. Use freshly prepared dilutions from a properly stored, aliquoted stock.
Issue 2: High Background or Non-Specific Mast Cell Degranulation

Question: I am observing mast cell degranulation in my negative control groups, including those treated with the vehicle (DMSO) or the inactive enantiomer, (S)-ZINC-3573. What could be causing this?

Potential CauseTroubleshooting Step
High DMSO Concentration High concentrations of DMSO can be cytotoxic and cause non-specific cell lysis, leading to the release of granular contents. Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%).
Mechanical Stress Mast cells are sensitive to mechanical stress. Pipetting too vigorously or harsh handling of the cells can induce degranulation. Handle cells gently throughout the experiment.
Use of (S)-ZINC-3573 as a Control To confirm that the observed degranulation is a specific effect of MRGPRX2 activation, always include the inactive enantiomer, (S)-ZINC-3573, as a negative control. It should not induce degranulation at concentrations where this compound is active[2].
Cell Line Variability Different mast cell lines or primary mast cells can have varying sensitivity to stimuli. Ensure you are using an appropriate cell model, such as the LAD2 human mast cell line, which is known to respond to this compound[1].
Issue 3: Potential Off-Target Effects

Question: I am concerned about potential off-target effects of this compound in my experiments. How can I mitigate this?

Potential CauseTroubleshooting Step
High Compound Concentration While this compound is highly selective for MRGPRX2, using excessively high concentrations can increase the risk of off-target effects. It is recommended to use concentrations below 1 µM for cell-based assays[1]. A kinase screen at 10 µM showed some minor activity against BTK, MAPK8, and MAPK10, so using lower concentrations is prudent to avoid these interactions[1].
Lack of Appropriate Controls Always include the inactive enantiomer, (S)-ZINC-3573, as a negative control. Any effects observed with this compound but not with (S)-ZINC-3573 are more likely to be MRGPRX2-mediated. Additionally, using MRGPRX2-knockdown or knockout cells can definitively confirm on-target activity.

Experimental Protocols & Visualizations

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by this compound initiates a signaling cascade primarily through Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the release of intracellular calcium stores and mast cell degranulation[6][7][8].

MRGPRX2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 G_protein Gαq/i MRGPRX2->G_protein Activation PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Degranulation Mast Cell Degranulation DAG->Degranulation Contributes to Ca_release->Degranulation Triggers

MRGPRX2 signaling cascade upon agonist binding.
Protocol 1: Intracellular Calcium Mobilization Assay in HEK293 cells expressing MRGPRX2

This protocol outlines the measurement of intracellular calcium flux in HEK293 cells stably expressing MRGPRX2 upon stimulation with this compound.

Materials:

  • HEK293 cells stably expressing human MRGPRX2

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound and (S)-ZINC-3573

  • DMSO

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed MRGPRX2-HEK293 cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution (prepared in assay buffer, with or without probenecid according to the manufacturer's instructions). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and (S)-ZINC-3573 in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Inject the compound dilutions and continue to measure the fluorescence intensity for at least 120 seconds.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the compounds.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed MRGPRX2-HEK293 cells in 96-well plate dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading baseline Measure baseline fluorescence dye_loading->baseline prepare_compounds Prepare serial dilutions of (R)- and (S)-ZINC-3573 inject Inject compound prepare_compounds->inject baseline->inject read_fluorescence Record fluorescence over time inject->read_fluorescence analyze_data Calculate peak fluorescence response read_fluorescence->analyze_data

Workflow for the calcium mobilization assay.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes how to measure the release of the granular enzyme β-hexosaminidase from LAD2 mast cells as an indicator of degranulation induced by this compound[9][10].

Materials:

  • LAD2 human mast cells

  • Culture medium (StemPro-34 SFM supplemented with SCF)

  • Assay buffer (e.g., Tyrode's buffer)

  • This compound and (S)-ZINC-3573

  • DMSO

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., sodium carbonate/bicarbonate buffer)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Preparation: Wash LAD2 cells and resuspend them in assay buffer.

  • Compound Treatment: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound, (S)-ZINC-3573, vehicle control (assay buffer with DMSO), and a positive control for total lysis (Triton X-100). Incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzyme Assay:

    • Transfer an aliquot of the supernatant to a new 96-well plate.

    • Add the PNAG substrate solution to each well and incubate for 1 hour at 37°C.

    • Add the stop solution to terminate the reaction.

  • Data Measurement and Analysis: Measure the absorbance at 405 nm. The amount of β-hexosaminidase release is expressed as a percentage of the total release (from Triton X-100 lysed cells) after subtracting the spontaneous release (vehicle control).

Degranulation_Assay_Workflow cluster_prep Cell Treatment cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_cells Wash and resuspend LAD2 mast cells treat_cells Incubate cells with (R)/(S)-ZINC-3573 & controls prep_cells->treat_cells collect_supernatant Collect supernatant treat_cells->collect_supernatant add_substrate Add PNAG substrate collect_supernatant->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance calculate_release Calculate % degranulation read_absorbance->calculate_release

Workflow for the mast cell degranulation assay.

References

Technical Support Center: (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling, troubleshooting, and managing the potential degradation of (R)-ZINC-3573.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] It is primarily used as a chemical probe in research to investigate the biological functions of MRGPRX2, which is involved in processes like pain, itch, and inflammation.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines.

FormStorage TemperatureDurationSpecial Instructions
Dry Powder -20°CLong-term (months to years)Store in a dry, dark environment.[3]
0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.[3]
DMSO Stock Solution (e.g., 10 mM) -20°CUp to 3-6 monthsAliquot into single-use volumes to minimize freeze-thaw cycles. Protect from light.[2]

Q3: How many times can I freeze-thaw my DMSO stock solution of this compound?

A3: It is highly recommended to minimize freeze-thaw cycles. For optimal performance, aliquot your stock solution into single-use volumes. DMSO stocks that have undergone more than two freeze-thaw cycles should be tested for activity before use.[2]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light, both in its solid form and in solution.[3] Store in amber vials or wrap containers with foil.

Q5: What is the recommended solvent for preparing stock solutions?

A5: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, with solubility up to 10 mM.[2]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or reduced agonist activity in cell-based assays.

  • Potential Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Steps:

      • Verify the age of your DMSO stock. Stocks older than 3-6 months may have degraded.[2]

      • Confirm the number of freeze-thaw cycles. If more than two, prepare a fresh stock solution.[2]

      • Assess the purity of your stock solution using HPLC analysis (see Experimental Protocol 1).

  • Potential Cause 2: Instability in aqueous assay buffer or cell culture medium.

    • Troubleshooting Steps:

      • Prepare fresh dilutions of this compound in your assay buffer or medium immediately before each experiment.

      • Perform a stability study of this compound in your experimental medium by incubating it for the duration of your assay and analyzing its concentration over time using LC-MS (see Experimental Protocol 2).

      • Ensure the pH of your buffer is within a neutral and stable range, as extreme pH can promote hydrolysis of the pyrimidine ring.

  • Potential Cause 3: Adsorption to labware.

    • Troubleshooting Steps:

      • Use low-protein-binding microplates and tubes for your experiments.

      • Consider pre-treating labware with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

  • Potential Cause: Chemical degradation of this compound.

    • Troubleshooting Steps:

      • Based on the pyrazolo[1,5-a]pyrimidine core structure, potential degradation pathways include oxidation and hydrolysis.

      • Oxidation: The pyrazolo[1,5-a]pyrimidine ring system can be susceptible to oxidation.[4][5] This may be accelerated by exposure to air, light, or certain components in the experimental medium.

      • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.

      • To identify the degradation products, perform forced degradation studies (see Experimental Protocol 3) and analyze the samples using LC-MS/MS to elucidate the structures of the degradants.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute this compound stock solution in the initial mobile phase composition.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Stability in Cell Culture Media

This protocol is for quantifying the amount of intact this compound in cell culture medium over time.

  • Instrumentation: LC-MS system.

  • Methodology:

    • Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration.

    • Aliquot the working solution into separate sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately process the 0-hour time point sample for analysis (this will serve as your baseline).

    • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

    • At each subsequent time point, remove one tube and process it for LC-MS analysis.

    • Sample processing may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.

    • Analyze the supernatant by LC-MS to quantify the peak area of the intact this compound.

Protocol 3: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a 0.1 M HCl solution and incubate at 60°C.

    • Base Hydrolysis: Dissolve this compound in a 0.1 M NaOH solution and incubate at 60°C.

    • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep it at room temperature.

    • Photolytic Degradation: Expose a solution of this compound to UV light.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C).

  • Analysis: Collect samples at various time points from each condition. Neutralize acidic and basic samples before analysis. Analyze all samples by LC-MS/MS to separate and identify the parent compound and any degradation products.

Visualizations

degradation_pathway RZINC This compound (Intact) Oxidized Oxidized Products RZINC->Oxidized Oxidation (Light, Air, H₂O₂) Hydrolyzed Hydrolyzed Products RZINC->Hydrolyzed Hydrolysis (Acidic/Basic pH) troubleshooting_workflow cluster_start Start cluster_check Initial Checks cluster_investigate Investigation cluster_solution Solution start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_handling Check Freeze-Thaw Cycles (≤2) start->check_handling check_prep Prepare Fresh Solutions start->check_prep purity_analysis Assess Purity (HPLC) check_storage->purity_analysis check_handling->purity_analysis stability_assay Perform Stability Assay (LC-MS) in Experimental Medium check_prep->stability_assay purity_analysis->stability_assay Pure new_stock Prepare New Stock Solution purity_analysis->new_stock Impure stability_assay->new_stock Stable optimize_protocol Optimize Experimental Protocol (e.g., use low-binding plates) stability_assay->optimize_protocol Unstable

References

Technical Support Center: Cellular Assays with (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers using (R)-ZINC-3573. This guide provides answers to frequently asked questions, troubleshooting tips for common issues, and detailed protocols for key cellular assays involving this compound.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about this compound, its mechanism, and proper handling.

Q1: What is this compound and what is its primary cellular target?

This compound is a potent and selective small molecule agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] It is a chemical probe used to activate this receptor to study its downstream signaling and physiological functions.[3][4] MRGPRX2 is primarily expressed in mast cells and small-diameter sensory neurons and is involved in mediating pseudo-allergic reactions, neurogenic inflammation, itch, and pain.[3]

Q2: What is the mechanism of action for this compound?

As an agonist, this compound binds to and activates the MRGPRX2 receptor.[5] This activation triggers the coupling and stimulation of multiple G protein subfamilies (including Gq/11 and Gi).[5][6] The canonical pathway involves Gq activation, leading to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event that, in mast cells, initiates the degranulation process.[1][3][7]

Q3: Is there a negative control for this compound?

Yes, the enantiomer (S)-ZINC-3573 serves as an ideal negative control.[1][3] It is structurally identical but stereochemically opposite and displays no significant activity at the MRGPRX2 receptor at concentrations up to 100 µM.[8][9] Using this control is critical to ensure that the observed cellular effects are due to specific MRGPRX2 activation and not off-target or compound-specific artifacts.

Q4: How should I prepare and store this compound stock solutions?

Proper handling is crucial for reproducible results.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[3][8]

  • Dissolution: The compound is soluble in DMSO up to 10 mM.[3] Prepare a concentrated stock (e.g., 10 mM) in high-quality, anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] It is recommended to use an aliquot only once or twice.

Section 2: Experimental Design & Data Interpretation

This section provides guidance on setting up experiments and understanding your results, including key compound parameters.

Data Presentation: Compound Profiles

The table below summarizes the key properties of the this compound chemical probe and its corresponding negative control.

ParameterThis compound (Agonist)(S)-ZINC-3573 (Negative Control)
Target Mas-related G protein-coupled receptor X2 (MRGPRX2)No significant activity at MRGPRX2
Function Selective AgonistInactive Enantiomer
EC₅₀ (in vitro) ~0.74 - 1 µM[1][2][3]> 100 µM[3][9]
Recommended Assay Conc. 0.1 µM - 10 µMMatched to this compound concentration
Molecular Weight 307.4 g/mol [1][7]307.4 g/mol [9]
Solubility Soluble to 100 mM in DMSO[1][7]Soluble to 100 mM in DMSO[9]
CAS Number 2089389-15-9[1][7]2095596-11-3[9]
Visualizing the Mechanism: Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound in a mast cell.

Gq_Pathway cluster_membrane Cell Membrane cluster_Gprotein Gq Protein cluster_cytosol MRGPRX2 MRGPRX2 Gq_alpha Gαq MRGPRX2->Gq_alpha Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_alpha->PLC Activates Gq_beta_gamma Gβγ RZINC This compound RZINC->MRGPRX2 Binds IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Stimulates Release Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Degran Degranulation Ca_cyto->Degran Triggers Troubleshooting_Calcium Start No / Low Ca²⁺ Signal Detected Check_Cells Are cells expressing functional MRGPRX2? Start->Check_Cells Check_Compound Is the compound active? Check_Cells->Check_Compound Yes Sol_Cells Solution: Use a validated cell line (e.g., LAD2) or a positively transfected clone. Confirm expression via qPCR/FACS. Check_Cells->Sol_Cells No / Unsure Check_Dye Was the Ca²⁺ indicator dye loaded correctly? Check_Compound->Check_Dye Yes Sol_Compound Solution: Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles. Confirm with a new batch if necessary. Check_Compound->Sol_Compound No / Unsure Check_Reader Are instrument settings correct? Check_Dye->Check_Reader Yes Sol_Dye Solution: Check dye concentration, incubation time/temp, and ensure probenecid is used (if needed) to prevent dye extrusion. Check_Dye->Sol_Dye No / Unsure Sol_Reader Solution: Verify excitation/emission wavelengths, gain settings, and plate read mode. Run a positive control (e.g., Ionomycin) to test instrument and cell response. Check_Reader->Sol_Reader No / Unsure Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_calcium Calcium Flux Assay cluster_degran Degranulation Assay cluster_analysis Phase 3: Data Analysis Seed Seed MRGPRX2-expressing cells in 96-well plate Culture Culture overnight (37°C, 5% CO₂) Seed->Culture Wash Wash cells with assay buffer Culture->Wash Load_Dye Load with Ca²⁺ indicator dye (e.g., Fluo-4 AM) Wash->Load_Dye Treat Treat with this compound dose-response Wash->Treat Incubate_Dye Incubate (e.g., 30-60 min) Load_Dye->Incubate_Dye Read_FLIPR Read baseline fluorescence, then inject compound & read kinetics Incubate_Dye->Read_FLIPR Analyze_Ca Calculate ΔF/F or AUC. Plot dose-response curve. Calculate EC₅₀. Read_FLIPR->Analyze_Ca Incubate_Compound Incubate (e.g., 30 min) Treat->Incubate_Compound Collect_SN Collect supernatant Incubate_Compound->Collect_SN Lyse Lyse remaining cells Collect_SN->Lyse Analyze_Degran Measure enzyme activity (supernatant & lysate). Calculate % release. Plot dose-response. Lyse->Analyze_Degran

References

Technical Support Center: (R)-ZINC-3573 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the MRGPRX2 agonist, (R)-ZINC-3573.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] MRGPRX2 is a G protein-coupled receptor expressed in mast cells and sensory neurons and is involved in inflammatory responses, itch, and pain.[2] this compound is often used as a chemical probe to study the function of MRGPRX2.[1][2] Its enantiomer, (S)-ZINC-3573, serves as a negative control as it shows significantly lower activity.[2]

Q2: What are the common cellular assays used to measure the activity of this compound?

The most common cellular assays to assess the activity of this compound are:

  • Calcium (Ca2+) Flux Assays: Typically performed using a Fluorescent Imaging Plate Reader (FLIPR), these assays measure the increase in intracellular calcium concentration upon MRGPRX2 activation by this compound.[2] MRGPRX2 couples to Gq and Gi proteins, and Gq activation leads to the release of intracellular calcium stores.[3][4]

  • β-arrestin Recruitment Assays: The PRESTO-Tango assay is a common platform used to measure the recruitment of β-arrestin to the activated MRGPRX2 receptor.[5][6]

  • Mast Cell Degranulation Assays: These assays quantify the release of cellular granules from mast cells, such as the LAD2 human mast cell line, upon stimulation with this compound.[3] A common method is to measure the activity of β-hexosaminidase, an enzyme released during degranulation.[7]

Q3: What are the expected EC50 values for this compound in these assays?

The half-maximal effective concentration (EC50) of this compound can vary depending on the assay and cell type used. Below is a summary of reported values:

Assay TypeCell LineReported EC50Reference
PRESTO-Tango-740 nM[2]
FLIPR Calcium Assay-1 µM[2]
MRGPRX2 Agonist-0.74 µM

Q4: How should this compound be stored and handled?

For optimal stability and to minimize variability, this compound should be stored as a dry powder at -20°C.[2] For experimental use, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Before use, allow the aliquot to equilibrate to room temperature.

Troubleshooting Guides

High Variability in FLIPR Calcium (Ca2+) Flux Assays
IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or low signal Cell Health and Density: Cells may be unhealthy, at a wrong passage number, or plated at an inconsistent density.Ensure cells are healthy and within the optimal passage number range. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[8] Use a consistent cell counting method.
Dye Loading Issues: Inconsistent dye loading time, temperature, or concentration.Optimize dye loading conditions (time, temperature, and concentration) for your specific cell line.[8] Ensure complete dissolution of the dye.
Compound Addition: Inconsistent mixing or issues with the FLIPR pipettor.Optimize FLIPR settings for addition height, speed, and mixing to ensure rapid and uniform compound distribution.[8]
Receptor Desensitization: Prolonged exposure to low levels of agonist in the media.Consider serum-starving the cells for a few hours before the assay.[9]
High background fluorescence Autofluorescence: Compounds or media components may be autofluorescent.Test for compound autofluorescence by adding it to wells without cells. Use phenol red-free media during the assay.
Cell Stress: Cells may be stressed due to improper handling or culture conditions.Handle cells gently during plating and media changes. Ensure optimal culture conditions (temperature, CO2).
Variable EC50 values between experiments Reagent Preparation: Inconsistent preparation of this compound dilutions.Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use a consistent and calibrated set of pipettes.
Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling.Use cells within a defined and validated passage number range.
Assay Conditions: Minor variations in temperature, incubation times, or buffer composition.Standardize all assay parameters, including incubation times, temperature, and buffer composition. Use a consistent source and lot of reagents.
Inconsistent Results in Mast Cell Degranulation Assays
IssuePotential Cause(s)Recommended Solution(s)
Low or no degranulation response Cell Viability and Health: LAD2 cells or other mast cells are sensitive and may have low viability.Ensure high cell viability (>95%) before starting the experiment. Handle cells gently, especially during centrifugation and resuspension.[10] Culture LAD2 cells in the recommended StemPro-34 medium with SCF.[11][12]
Suboptimal this compound Concentration: The concentration of the agonist may be too low.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell batch and conditions.
Incorrect Incubation Time/Temperature: Incubation time or temperature may not be optimal for degranulation.Optimize the incubation time (typically 30 minutes) and maintain a constant temperature of 37°C during stimulation.[3][10]
High spontaneous release (high background) Cell Stress: Mechanical stress during handling can cause spontaneous degranulation.Pipette cells and reagents gently. Avoid harsh vortexing. When washing, centrifuge at low speed (e.g., 450 x g).[10]
Contamination: Bacterial or other microbial contamination can activate mast cells.Maintain sterile cell culture techniques. Regularly test for mycoplasma contamination.
High well-to-well variability Inconsistent Cell Number: Uneven distribution of cells in the microplate wells.Ensure a homogenous cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells.
Edge Effects: Evaporation from the outer wells of the plate can lead to variability.To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile buffer or media.

Experimental Protocols

Detailed Methodology for FLIPR Calcium (Ca2+) Flux Assay
  • Cell Plating:

    • Seed cells (e.g., HEK293 cells stably expressing MRGPRX2) into black-walled, clear-bottom 96-well or 384-well plates.

    • Culture overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.[13]

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Calcium 5, or Calcium 6) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[14][15] Probenecid may be included to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.[13]

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the negative control (S)-ZINC-3573 in the assay buffer at a concentration that is 5-10 times the final desired concentration.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • The FLIPR instrument will then automatically add the compound solutions to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.[13]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Detailed Methodology for Mast Cell Degranulation (β-hexosaminidase) Assay
  • Cell Culture:

    • Culture LAD2 human mast cells in StemPro-34 medium supplemented with StemPro-34 nutrient supplement and recombinant human Stem Cell Factor (SCF).[11][12]

  • Cell Preparation:

    • Centrifuge the cells gently (e.g., 450 x g for 5 minutes) and resuspend them in a Tyrode's buffer or similar physiological buffer.[3][10]

    • Aliquot the cell suspension into a 96-well plate.[10]

  • Stimulation:

    • Prepare different concentrations of this compound in the same buffer.

    • Add the this compound solutions to the wells containing the cells. Include a negative control (buffer only) and a positive control for total lysis (e.g., Triton X-100).

    • Incubate the plate at 37°C for 30 minutes.[3]

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • β-hexosaminidase Activity Measurement:

    • Add an aliquot of the supernatant to a new plate containing the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer.[7]

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop solution (e.g., glycine or sodium carbonate buffer).

    • Read the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total lysis control.

    • Plot the percentage of degranulation against the agonist concentration to determine the dose-response relationship.

Signaling Pathway and Experimental Workflow Diagrams

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 Binds Gq Gαq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Degranulation Mast Cell Degranulation Ca2_release->Degranulation Triggers

Caption: this compound-mediated MRGPRX2 signaling via the Gαq pathway.

FLIPR_Workflow start Start plate_cells Plate MRGPRX2-expressing cells in microplate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight dye_loading Load cells with calcium indicator dye incubate_overnight->dye_loading incubate_dye Incubate for 1 hour (37°C) dye_loading->incubate_dye run_flipr Measure fluorescence in FLIPR instrument incubate_dye->run_flipr prepare_compounds Prepare serial dilutions of This compound prepare_compounds->run_flipr add_compound Add compound and record signal run_flipr->add_compound analyze_data Analyze data and generate dose-response curve add_compound->analyze_data end End analyze_data->end

Caption: Experimental workflow for a FLIPR calcium flux assay.

Degranulation_Workflow start Start prepare_cells Prepare mast cell suspension (e.g., LAD2 cells) start->prepare_cells plate_cells Aliquot cells into 96-well plate prepare_cells->plate_cells stimulate Add this compound and incubate (37°C, 30 min) plate_cells->stimulate pellet_cells Centrifuge plate to pellet cells stimulate->pellet_cells collect_supernatant Collect supernatant pellet_cells->collect_supernatant measure_activity Measure β-hexosaminidase activity in supernatant collect_supernatant->measure_activity analyze_data Calculate and plot % degranulation measure_activity->analyze_data end End analyze_data->end

Caption: Workflow for a mast cell degranulation assay.

References

Interpreting unexpected data from (R)-ZINC-3573 studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-ZINC-3573

This guide provides troubleshooting advice and answers to frequently asked questions regarding studies with this compound, a selective inhibitor of Kinase X. Below are solutions for interpreting unexpected data that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: We observe a significant discrepancy between the biochemical IC50 and the cellular EC50 of this compound. Why is our compound much less potent in cells?

A1: This is a common challenge in drug development, often referred to as the "biochemical-cellular gap." Several factors can contribute to this observation. The potency of this compound in a biochemical assay (e.g., against purified Kinase X) measures direct target engagement in an idealized system. In contrast, cellular potency is influenced by a multitude of factors.

Possible Causes & Troubleshooting Steps:

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

    • Troubleshooting: Perform a cellular uptake assay (e.g., using LC-MS/MS on cell lysates after incubation with the compound) to determine the intracellular concentration of this compound.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Troubleshooting: Co-incubate your cells with known efflux pump inhibitors (e.g., verapamil) and see if the cellular potency of this compound increases.

  • High Intracellular ATP: this compound is an ATP-competitive inhibitor. The high concentration of ATP within cells (1-10 mM) can outcompete the compound for binding to Kinase X, leading to a rightward shift in the dose-response curve.

    • Troubleshooting: This is an inherent property of ATP-competitive inhibitors. The data should be interpreted in the context of the high ATP environment of the cell.

  • Plasma Protein Binding: If you are using media supplemented with serum, the compound may bind to proteins like albumin, reducing the free concentration available to enter the cells.

    • Troubleshooting: Perform the cellular assay in serum-free media for a short duration or measure the fraction of unbound compound in your specific media conditions.

Hypothetical Data Summary:

Assay TypeConditionKey ParameterThis compound Value
BiochemicalPurified Kinase X, 10 µM ATPIC5050 nM
CellularCancer Cell Line A, 10% FBSEC502.5 µM
CellularCell Line A + Efflux InhibitorEC501.1 µM
CellularCell Line A, Serum-FreeEC50950 nM
Q2: At concentrations above 5 µM, we see a paradoxical increase in cell survival and activation of a pro-survival marker, p-Akt. What could explain this?

A2: This paradoxical effect suggests a potential off-target activity or the induction of a feedback loop at higher concentrations. While this compound is designed to inhibit the Kinase X pathway, it may engage with other kinases or signaling nodes, leading to unintended consequences.

Proposed Off-Target Mechanism:

It is hypothesized that at concentrations exceeding 5 µM, this compound may weakly inhibit a negative regulator of the PI3K/Akt pathway, such as PTEN. Inhibition of PTEN would lead to an accumulation of PIP3, resulting in the robust activation of Akt, a potent pro-survival kinase. This could counteract the pro-apoptotic effects of inhibiting Kinase X.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Paradoxical Akt Activation A Observe Paradoxical Effect (Increased p-Akt at >5 µM) B Perform Kinome Screen (High concentration of R-ZINC-3573) A->B Hypothesize Off-Target C Identify Potential Off-Targets (e.g., PTEN or related phosphatases) B->C D Validate Off-Target Engagement (e.g., PTEN activity assay) C->D Validate Hit E Confirm Mechanism (e.g., Use PTEN knockout cells) D->E Confirm in Cell Model F Conclusion: Off-target effect confirmed. Use concentrations < 5 µM. E->F

Caption: Workflow for investigating paradoxical signaling effects.

Intended and Off-Target Signaling Pathways:

G cluster_0 Intended Pathway cluster_1 Paradoxical Off-Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate KinaseX->Substrate Proliferation Cell Proliferation Substrate->Proliferation PI3K PI3K Akt Akt PI3K->Akt PTEN PTEN PTEN->PI3K Inhibits Survival Cell Survival Akt->Survival ZINC_low This compound (< 5 µM) ZINC_low->KinaseX Inhibits ZINC_high This compound (> 5 µM) ZINC_high->PTEN Inhibits

Caption: Intended vs. off-target signaling pathways of this compound.

Experimental Protocols

Protocol 1: Kinase X Biochemical Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the IC50 of this compound against purified Kinase X.

Materials:

  • Eu-anti-His-tagged Kinase X (final conc. 5 nM)

  • Alexa Fluor™ 647-labeled ATP-competitive tracer (final conc. 25 nM)

  • This compound (serial dilutions)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

Procedure:

  • Prepare a 3-fold serial dilution of this compound in DMSO, then dilute into Assay Buffer.

  • In a 384-well plate, add 4 µL of the compound dilutions.

  • Add 8 µL of the Kinase X/Tracer mix to all wells.

  • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

  • Calculate the emission ratio (665/615) and plot the results against the log of the inhibitor concentration to determine the IC50.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of a cancer cell line as an indicator of cell viability.

Materials:

  • Cancer Cell Line A (e.g., MCF-7)

  • Complete Growth Medium (e.g., DMEM + 10% FBS)

  • This compound (serial dilutions)

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a 3-fold serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT Reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Normalize the data to the vehicle control and plot the results against the log of the inhibitor concentration to determine the EC50.

Validation & Comparative

Comparative Analysis of (R)-ZINC-3573 and (S)-ZINC-3573 for Use as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

In stereoisomer-based drug discovery and chemical biology, the use of an inactive enantiomer as a negative control is a critical component for validating the on-target effects of a chiral molecule. This guide provides a comparative analysis of the hypothetical enantiomers (R)-ZINC-3573 and (S)-ZINC-3573, illustrating the principles of selecting and validating a stereoisomer as a negative control. For the purpose of this guide, we will hypothesize that this compound is an active inhibitor of the MEK1 kinase, a key component of the MAPK/ERK signaling pathway, while (S)-ZINC-3573 is its inactive counterpart.

Biochemical Activity: In Vitro Kinase Assay

To ascertain the differential activity of the two enantiomers, an in vitro kinase assay is a primary and direct method. In this hypothetical experiment, the inhibitory activity of both compounds against purified MEK1 kinase was measured.

Table 1: Comparative Inhibitory Activity against MEK1 Kinase

CompoundIC₅₀ (nM)
This compound50
(S)-ZINC-3573> 10,000

The data clearly demonstrates that this compound possesses potent inhibitory activity against MEK1, whereas (S)-ZINC-3573 shows negligible activity at concentrations up to 10,000 nM. This significant difference in potency is a primary indicator that (S)-ZINC-3573 can serve as a suitable negative control.

Cellular Activity: Cell Proliferation Assay

To extend the findings from the biochemical assay to a cellular context, the effect of both enantiomers on the proliferation of A375 human melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, was assessed.

Table 2: Effect on A375 Cell Proliferation

CompoundEC₅₀ (nM)
This compound250
(S)-ZINC-3573> 50,000

Consistent with the in vitro kinase assay, this compound effectively inhibits the proliferation of A375 cells, while (S)-ZINC-3573 has no significant effect at much higher concentrations. This further validates the on-target activity of the (R)-enantiomer and the suitability of the (S)-enantiomer as a negative control in cell-based experiments.

Experimental Protocols

In Vitro MEK1 Kinase Assay
  • Assay Principle: The assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The assay measures the phosphorylation of a biotinylated ERK1 substrate by MEK1.

  • Reagents: Recombinant human MEK1, biotinylated ERK1 (inactive), ATP, and a TR-FRET detection system (Europium-labeled anti-phospho-ERK1 antibody and Streptavidin-Allophycocyanin).

  • Procedure:

    • MEK1 enzyme was incubated with varying concentrations of this compound or (S)-ZINC-3573 for 15 minutes at room temperature in an assay buffer.

    • The kinase reaction was initiated by the addition of a mixture of biotinylated ERK1 substrate and ATP.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of the TR-FRET detection reagents.

    • After a 60-minute incubation, the TR-FRET signal was read on a suitable plate reader.

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

A375 Cell Proliferation Assay
  • Cell Line: A375 human melanoma cells were maintained in DMEM supplemented with 10% fetal bovine serum.

  • Assay Principle: Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells is proportional to the number of viable cells.

  • Procedure:

    • A375 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of this compound or (S)-ZINC-3573 for 72 hours.

    • After the incubation period, resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.

    • Fluorescence was measured on a plate reader with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: The EC₅₀ values were determined by normalizing the fluorescence readings to vehicle-treated controls and fitting the data to a dose-response curve.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors R_ZINC3573 This compound R_ZINC3573->MEK1 Proliferation Cell Proliferation TranscriptionFactors->Proliferation Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Comparative Analysis cluster_conclusion Conclusion start_biochem In Vitro MEK1 Kinase Assay data_biochem Determine IC50 values for This compound and (S)-ZINC-3573 start_biochem->data_biochem analysis Compare Potency and Efficacy data_biochem->analysis start_cellular A375 Cell Proliferation Assay data_cellular Determine EC50 values for This compound and (S)-ZINC-3573 start_cellular->data_cellular data_cellular->analysis conclusion (S)-ZINC-3573 is a suitable negative control analysis->conclusion

A Comparative Analysis of (R)-ZINC-3573 and Other MRGPRX2 Agonists in Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Signaling Pathways

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in understanding and potentially modulating mast cell-mediated inflammatory and pseudo-allergic reactions. A variety of agonists, both endogenous and synthetic, are known to activate this receptor, leading to mast cell degranulation and the release of inflammatory mediators. This guide provides a comparative overview of the efficacy of a selective synthetic agonist, (R)-ZINC-3573, alongside other well-characterized MRGPRX2 agonists.

Efficacy Comparison of MRGPRX2 Agonists

The potency of MRGPRX2 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for this compound and other common MRGPRX2 agonists obtained from various in vitro studies. It is important to note that direct comparison of absolute EC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and assay methodologies.

AgonistCell LineAssayEC50Reference
This compound HEK293 (MRGPRX2-transfected)Calcium Mobilization740 nM[1]
Substance PHEK293 (MRGPRX2-transfected)Calcium Mobilization160 ± 10 nM[2]
Substance PLAD2Calcium Mobilization1.8 µM[3]
Substance PLAD2β-hexosaminidase Release5.9 µM[3]
Compound 48/80LAD2--[3]
Icatibant---[4]
Codeine---[4]
TetrandrineLAD2Calcium Mobilization2.16 µM[5]
TetrandrineHEK293 (MRGPRX2-transfected)Calcium Mobilization1.84 µM[5]

MRGPRX2 Signaling Pathways

Activation of MRGPRX2 by agonists initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The specific pathway engaged can be agonist-dependent, leading to "biased agonism" where an agonist preferentially activates one pathway over the other. This differential signaling can result in distinct cellular responses.

  • G Protein-Dependent Pathway: This is the canonical pathway for mast cell degranulation. Upon agonist binding, MRGPRX2 couples to Gαq and/or Gαi proteins.

    • Gαq activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical step for the fusion of granules with the plasma membrane and the release of histamine, β-hexosaminidase, and other inflammatory mediators.[4]

    • Gαi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can further potentiate degranulation.[4]

  • β-Arrestin-Dependent Pathway: Recruitment of β-arrestins to the activated receptor can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. Some agonists, like Substance P, are known to recruit β-arrestin, which can modulate the overall cellular response.[4][6]

Below is a diagram illustrating the major signaling pathways downstream of MRGPRX2 activation.

MRGPRX2_Signaling cluster_membrane Plasma Membrane cluster_agonists Agonists cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling cluster_response Cellular Response MRGPRX2 MRGPRX2 Gaq Gαq MRGPRX2->Gaq activates Gai Gαi MRGPRX2->Gai activates b_arrestin β-Arrestin MRGPRX2->b_arrestin recruits Agonist This compound, Substance P, C48/80, etc. Agonist->MRGPRX2 binds PLC PLC Gaq->PLC activates AC Adenylyl Cyclase Gai->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release induces Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca_release->Degranulation triggers cAMP cAMP ↓ AC->cAMP produces Internalization Receptor Internalization b_arrestin->Internalization mediates Experimental_Workflow cluster_setup Cell Culture & Preparation cluster_assay Functional Assays cluster_analysis Data Analysis Cell_Culture Culture MRGPRX2-expressing cells (e.g., LAD2, transfected HEK293) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Agonist_Addition Add varying concentrations of agonists (this compound, controls, etc.) Cell_Seeding->Agonist_Addition Calcium_Assay Calcium Mobilization Assay (e.g., using Fluo-8 AM dye and FlexStation) Agonist_Addition->Calcium_Assay Hexosaminidase_Assay β-Hexosaminidase Release Assay Agonist_Addition->Hexosaminidase_Assay Data_Acquisition Measure fluorescence (Calcium) or absorbance (β-hexosaminidase) Calcium_Assay->Data_Acquisition Hexosaminidase_Assay->Data_Acquisition Dose_Response Generate dose-response curves Data_Acquisition->Dose_Response EC50_Calculation Calculate EC50 and Maximal Response Dose_Response->EC50_Calculation

References

Validating the Selectivity of (R)-ZINC-3573 for MRGPRX2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), with other alternatives. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to validate the selectivity of this compound for MRGPRX2.

Introduction to MRGPRX2 and the Role of Selective Probes

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and small-diameter sensory neurons.[1][2] It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and itch.[1][3][4] MRGPRX2 can be activated by a diverse range of ligands, including neuropeptides, antimicrobial peptides, and several FDA-approved drugs, leading to mast cell degranulation and the release of inflammatory mediators.[3][5] Given its role in pseudo-allergic reactions and inflammatory diseases, MRGPRX2 is a significant target for therapeutic intervention.[3][6]

The study of MRGPRX2 has been facilitated by the development of selective chemical probes. This compound is a potent and highly selective MRGPRX2 agonist that was discovered through in silico screening.[7][8] It serves as a valuable tool for elucidating the physiological and pathological roles of MRGPRX2.[8] This guide will detail the selectivity profile of this compound and compare its performance with its inactive enantiomer, (S)-ZINC-3573, and other compounds targeting MRGPRX2.

Compound Profiles

A summary of the key compounds discussed in this guide is presented below.

CompoundTypeTarget(s)Key Characteristics
This compound AgonistMRGPRX2Potent and selective agonist used as a chemical probe.[7][9]
(S)-ZINC-3573 Negative ControlMRGPRX2Inactive enantiomer of this compound, used to confirm specificity.[1]
Substance P AgonistMRGPRX2, NK-1REndogenous neuropeptide, acts as a balanced agonist for MRGPRX2.[4][10]
Compound 48/80 AgonistMRGPRX2A balanced agonist that activates both G protein and β-arrestin pathways.[10]
Icatibant AgonistMRGPRX2Preferentially activates G protein-mediated signaling.[10]
QWF AntagonistMRGPRX2Inhibits mast cell activation by some secretagogues.[5]
EP262 and EP9907 AntagonistsMRGPRX2Inhibit agonist-mediated mast cell degranulation.[11]

Selectivity and Potency of this compound

The selectivity of this compound for MRGPRX2 has been established through extensive screening against a broad panel of other receptors and kinases.

CompoundTargetAssay TypePotency (EC50/IC50/Kd)Selectivity Notes
This compound MRGPRX2 PRESTO-TangoEC50 = 740 nM [1][9]Displays selectivity over 350 other GPCRs, including the closely related MRGPRX1.
MRGPRX2 FLIPR (Calcium Mobilization)EC50 = 1 µM [1]Induces intracellular calcium release in mast cells.[1]
315 other GPCRsPRESTO-TangoNo significant agonism at 10 µM.[8]Highly selective for MRGPRX2.[8]
97 representative kinasesKINOMEscanClosest hits: BTK (Kd = 27 µM), MAPK8 (Kd = 19 µM), MAPK10 (Kd > 30 µM).[1]Minimal activity against a broad kinase panel.[1]
(S)-ZINC-3573 MRGPRX2 PRESTO-TangoEC50 > 100 µM [1]The inactive enantiomer shows significantly lower potency, confirming stereospecificity.[1]
MRGPRX2 FLIPR (Calcium Mobilization)EC50 > 100 µM [1]

Experimental Protocols

The validation of this compound's selectivity relies on a combination of in vitro and cell-based assays.

GPCRome Screening (PRESTO-Tango Assay)

This high-throughput screening method is used to assess the activity of a compound against a large panel of G protein-coupled receptors.

  • Principle: The assay measures ligand-induced receptor activation by detecting the recruitment of β-arrestin to the receptor. A luciferase reporter system generates a luminescent signal upon β-arrestin binding.

  • Methodology:

    • A library of cell lines, each expressing a different GPCR fused to a transcription factor and a β-arrestin-protease fusion protein, is used.

    • This compound is added to the cells at a concentration of 10 µM.

    • Following incubation, a substrate for the protease is added.

    • Receptor activation leads to β-arrestin recruitment, cleavage of the transcription factor, and subsequent expression of the luciferase reporter gene.

    • Luminescence is measured to quantify receptor activation.

Kinase Panel Screening (KINOMEscan)

This assay is used to determine the kinase selectivity profile of a compound.

  • Principle: The assay is based on a competitive binding assay that quantifies the ability of a compound to displace a ligand from the active site of a kinase.

  • Methodology:

    • A large panel of purified human kinases is used.

    • This compound is incubated with the kinases in the presence of an immobilized, active-site directed ligand.

    • The amount of kinase bound to the immobilized ligand is measured.

    • A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.

Calcium Mobilization Assay (FLIPR)

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Principle: MRGPRX2 activation leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC).[10] PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[10]

  • Methodology:

    • Cells endogenously expressing MRGPRX2 (e.g., LAD2 mast cells) are loaded with a calcium-sensitive fluorescent dye.

    • A baseline fluorescence reading is taken.

    • This compound is added to the cells.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon activation.

  • Principle: Mast cell degranulation is a key functional consequence of MRGPRX2 activation. β-hexosaminidase is an enzyme stored in mast cell granules, and its release into the supernatant is a marker of degranulation.

  • Methodology:

    • LAD2 mast cells are stimulated with varying concentrations of this compound.

    • After incubation, the cell supernatant is collected.

    • The enzymatic activity of β-hexosaminidase in the supernatant is measured using a colorimetric substrate.

    • The amount of β-hexosaminidase released is expressed as a percentage of the total cellular content.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the MRGPRX2 signaling pathway and the experimental workflow for validating compound selectivity.

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq activates Gi Gαi MRGPRX2->Gi activates PLC PLCβ Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, β-hexosaminidase) Ca2_release->Degranulation PKC->Degranulation Chemotaxis Chemotaxis cAMP->Chemotaxis modulates Ligand This compound Ligand->MRGPRX2 binds Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cell_based Cell-Based Assays GPCRome GPCRome Screening (PRESTO-Tango) Selectivity Determine Selectivity Profile GPCRome->Selectivity Kinome Kinome Screening (KINOMEscan) Kinome->Selectivity Calcium Calcium Mobilization (FLIPR) Function Assess Functional Activity Calcium->Function Degranulation Degranulation Assay (β-hexosaminidase release) Degranulation->Function Start Compound Synthesis (this compound) Start->GPCRome Start->Kinome Selectivity->Calcium Selectivity->Degranulation Conclusion Validate as Selective Probe Function->Conclusion Logical_Comparison cluster_probes Chemical Probes cluster_endogenous Endogenous Ligands cluster_antagonists Antagonists R_ZINC This compound (Active Agonist) MRGPRX2 MRGPRX2 Target R_ZINC->MRGPRX2 Activates S_ZINC (S)-ZINC-3573 (Inactive Control) S_ZINC->MRGPRX2 No significant activation SubstanceP Substance P (Dual MRGPRX2/NK-1R) SubstanceP->MRGPRX2 Activates QWF QWF QWF->MRGPRX2 Inhibits EP_compounds EP262 / EP9907 EP_compounds->MRGPRX2 Inhibits

References

(R)-ZINC-3573: A Comparative Analysis of Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

(R)-ZINC-3573 has emerged as a potent and highly selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2] This guide provides a comprehensive comparison of this compound's activity at its primary target, MRGPRX2, versus a broad range of other receptors, supported by key experimental data and detailed protocols. For robust experimental design, it is recommended to use the inactive enantiomer, (S)-ZINC-3573, as a negative control to distinguish specific receptor-mediated effects from non-specific activity.[3][4][5]

High Selectivity Profile of this compound

This compound demonstrates remarkable selectivity for MRGPRX2. Screening against a vast panel of G protein-coupled receptors (GPCRs) and kinases has confirmed its minimal off-target activity.[1][6] This high degree of selectivity makes it an invaluable chemical probe for elucidating the physiological and pathological roles of MRGPRX2.[2][6]

Quantitative Analysis of Receptor Activity

The following table summarizes the potency and selectivity of this compound based on extensive screening assays.

Target Assay Type Parameter Value Reference
MRGPRX2 PRESTO-TangoEC500.74 µM (740 nM)[1][2]
FLIPREC501 µM[1]
MRGPRX1 Not specifiedActivityNo significant activity
315 other GPCRs PRESTO-TangoAgonist Efficacy at 10 µMMinimal[6]
97 representative kinases KINOMEscanKdBTK: 27 µM, MAPK8: 19 µM, MAPK10: >30 µM[1]
(S)-ZINC-3573 at MRGPRX2 PRESTO-Tango & FLIPREC50> 100 µM[1]

Signaling and Experimental Workflows

Activation of MRGPRX2 by this compound initiates a signaling cascade that leads to the release of intracellular calcium and subsequent degranulation in mast cells.[1][7] The experimental validation of this compound's selectivity involved a multi-tiered screening approach.

MRGPRX2 Signaling Pathway RZINC3573 This compound MRGPRX2 MRGPRX2 RZINC3573->MRGPRX2 Binds to G_protein Gq/Gi Protein Coupling MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers Selectivity Screening Workflow Compound This compound Primary_Screen Primary Screen: MRGPRX2 Agonism Compound->Primary_Screen GPCR_Panel Broad GPCR Panel Screen (PRESTO-Tango) Primary_Screen->GPCR_Panel Confirmed Agonist Kinase_Panel Kinase Panel Screen (KINOMEscan) Primary_Screen->Kinase_Panel Confirmed Agonist Hit_Validation Hit Confirmation & Potency Determination GPCR_Panel->Hit_Validation Minimal Off-Target Hits Kinase_Panel->Hit_Validation Minimal Off-Target Hits Cellular_Assay Cell-based Functional Assays (Ca2+ Release, Degranulation) Hit_Validation->Cellular_Assay Selective Compound

References

Reproducibility of (R)-ZINC-3573-Induced Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-ZINC-3573 has emerged as a valuable tool for studying the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key player in mast cell activation and pseudo-allergic reactions. This guide provides a comprehensive comparison of the reproducibility of this compound's effects with other MRGPRX2 agonists, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.

Executive Summary

This compound is a selective and potent agonist of MRGPRX2, consistently inducing mast cell degranulation and intracellular calcium mobilization. Data from multiple studies demonstrate reproducible effects, with reported EC50 values for calcium mobilization and degranulation assays generally falling within a narrow range. This guide presents a comparative analysis of this compound against other common MRGPRX2 agonists, highlighting its utility as a reliable chemical probe. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the replication and extension of these findings.

Comparison of this compound with Alternative MRGPRX2 Agonists

The potency of this compound is comparable to or greater than several other well-characterized MRGPRX2 agonists. The following table summarizes the half-maximal effective concentrations (EC50) for various agonists in inducing calcium mobilization and mast cell degranulation, two key readouts of MRGPRX2 activation. The data, compiled from multiple studies, underscore the consistent activity of this compound.

AgonistAssay TypeCell LineReported EC50 (µM)
This compound Calcium MobilizationHEK293-MRGPRX20.74[1][2]
PRESTO-TangoHEK2930.74[3][4]
FLIPR AssayHEK2931[3][4]
Degranulation (β-hexosaminidase)LAD2Induces degranulation[1][3][4][5]
(S)-ZINC-3573 (inactive control) PRESTO-Tango / FLIPRHEK293> 100[3][4]
Substance PCalcium MobilizationRBL-MRGPRX2~3.07[6]
Degranulation (β-hexosaminidase)LAD2~5.44[6]
Compound 48/80Degranulation (β-hexosaminidase)LAD2~0.54 µg/mL[6]
Cortistatin-14Calcium MobilizationMRGPRX2-expressing cellsHigh Potency[7]
IcatibantDegranulation (β-hexosaminidase)LAD2 / Skin Mast CellsInduces degranulation[8][9]
LL-37Calcium Mobilization / DegranulationLAD2Induces activation

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies for the key assays are provided below.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a direct measure of degranulation.

Materials:

  • LAD2 (Laboratory of Allergic Diseases 2) human mast cell line

  • This compound and other MRGPRX2 agonists

  • Tyrode's buffer (supplemented with 0.1% BSA)

  • Triton X-100 (for cell lysis)

  • p-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase

  • Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Culture LAD2 cells to the desired density.

  • Wash cells with Tyrode's buffer and resuspend to a concentration of approximately 0.5 x 10^6 cells/mL.

  • Plate 50 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of the agonist (this compound or alternatives) at various concentrations to the wells. For a negative control, add buffer only. For a positive control for total enzyme release, add Triton X-100 to a final concentration of 0.1%.

  • Incubate the plate at 37°C for 30 minutes.

  • Centrifuge the plate to pellet the cells.

  • Transfer 20 µL of the supernatant from each well to a new 96-well plate.

  • Add 20 µL of PNAG solution to each well and incubate at 37°C for 1 hour.

  • Stop the reaction by adding 200 µL of stop buffer.

  • Read the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of β-hexosaminidase release relative to the total release control.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing MRGPRX2

  • This compound and other MRGPRX2 agonists

  • Fluo-4 AM or a similar calcium-sensitive dye

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Seed HEK293-MRGPRX2 cells in 96-well black, clear-bottom plates and culture overnight.

  • Remove the culture medium and load the cells with Fluo-4 AM dye in HBSS for 1-2 hours at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the agonist (this compound or alternatives) at various concentrations.

  • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • The change in fluorescence intensity from baseline indicates the intracellular calcium mobilization.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

MRGPRX2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling R-ZINC-3573 R-ZINC-3573 MRGPRX2 MRGPRX2 R-ZINC-3573->MRGPRX2 Gq Gq MRGPRX2->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Degranulation Degranulation DAG->Degranulation Contributes to Ca_release->Degranulation Leads to

Caption: MRGPRX2 signaling pathway activated by this compound.

Degranulation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay LAD2_Culture Culture LAD2 Cells Wash_Cells Wash & Resuspend Cells LAD2_Culture->Wash_Cells Plate_Cells Plate Cells in 96-well Plate Wash_Cells->Plate_Cells Add_Agonist Add this compound / Agonists Plate_Cells->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Add_Substrate Add PNAG Substrate Transfer_Supernatant->Add_Substrate Stop_Reaction Add Stop Buffer Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance

Caption: Experimental workflow for the mast cell degranulation assay.

Calcium_Workflow cluster_cell_prep Cell Preparation cluster_measurement Measurement Seed_Cells Seed HEK293-MRGPRX2 Cells Load_Dye Load with Fluo-4 AM Dye Seed_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Baseline_Fluorescence Measure Baseline Fluorescence Wash_Cells->Baseline_Fluorescence Add_Agonist Add this compound / Agonists Baseline_Fluorescence->Add_Agonist Record_Fluorescence Record Fluorescence Over Time Add_Agonist->Record_Fluorescence

Caption: Experimental workflow for the intracellular calcium mobilization assay.

References

A Head-to-Head Comparison: (R)-ZINC-3573 and Substance P in Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic compound (R)-ZINC-3573 and the endogenous neuropeptide Substance P in the context of mast cell activation. This analysis is supported by experimental data on their mechanisms of action, potency, and signaling pathways.

Introduction

Mast cells are critical players in inflammatory and allergic responses. Their activation, leading to the release of a plethora of inflammatory mediators, can be triggered by various stimuli. Among the key receptors governing these responses is the Mas-related G protein-coupled receptor X2 (MRGPRX2). Both the synthetic small molecule this compound and the neuropeptide Substance P are known to activate mast cells through this receptor. Understanding their comparative pharmacology is crucial for the development of novel therapeutics targeting mast cell-mediated diseases.

This compound is a selective agonist for MRGPRX2, inducing intracellular calcium release and degranulation in mast cells.[1] Substance P, a well-characterized neuropeptide, also activates mast cells via MRGPRX2, in addition to its classical receptor, the neurokinin-1 receptor (NK1R), triggering degranulation and the release of inflammatory mediators.[2][3]

Quantitative Comparison of Mast Cell Activation

The potency of this compound and Substance P in activating mast cells has been quantified in various studies, primarily using the human mast cell line LAD2. The following tables summarize the key quantitative data.

CompoundAssayCell LineEC50 Value (µM)Reference
This compound MRGPRX2 Activation-0.74[1]
Calcium Mobilization (FLIPR)-1[4]
Substance P Degranulation (β-hexosaminidase release)LAD20.1[5]
Calcium MobilizationLAD21.8[1]
Degranulation (β-hexosaminidase release)LAD25.9[1]
CCL2 ReleaseLAD21.8[1]

Table 1: Potency (EC50) of this compound and Substance P in Mast Cell Activation. EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal response.

MediatorSubstance P (1µM)Substance P (5µM)Reference
β-hexosaminidase Release (% of total) ~15%~25%[6]
Histamine Release (% of total) ~10%~20%[6]
CCL2 Release (pg/mL) ~400~600[6]
TNF Release (pg/mL) ~20~30[6]

Table 2: Mediator Release from LAD2 Mast Cells Induced by Substance P. This table presents the approximate percentage of total cellular content or concentration of mediators released upon stimulation with Substance P for 30 minutes (for β-hexosaminidase and histamine) or 24 hours (for CCL2 and TNF).

Signaling Pathways

Both this compound and Substance P exert their effects on mast cells by activating the MRGPRX2 receptor. This activation initiates a downstream signaling cascade that ultimately leads to degranulation and the release of inflammatory mediators. The primary pathway involves the coupling of MRGPRX2 to G proteins, specifically Gαq and Gαi.[7]

Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium influx is followed by a sustained entry of extracellular calcium through store-operated calcium entry (SOCE).[8] The rise in intracellular calcium is a critical step for the fusion of granular membranes with the plasma membrane, resulting in degranulation.

Interestingly, some evidence suggests that Substance P may act as a β-arrestin-biased agonist at the MRGPRX2 receptor.[2] This means that in addition to G protein-mediated signaling, it preferentially recruits β-arrestins, which can lead to receptor internalization and potentially initiate distinct signaling pathways.[2]

G MRGPRX2 Signaling Pathway in Mast Cell Activation cluster_ligands Ligands cluster_downstream Downstream Signaling R_ZINC This compound MRGPRX2 MRGPRX2 R_ZINC->MRGPRX2 Substance_P Substance P Substance_P->MRGPRX2 beta_arrestin β-arrestin Recruitment (Substance P biased) Substance_P->beta_arrestin G_protein Gαq / Gαi MRGPRX2->G_protein MRGPRX2->beta_arrestin PLC Phospholipase Cβ (PLCβ) G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release SOCE Store-Operated Calcium Entry (SOCE) Ca_release->SOCE Degranulation Degranulation (Mediator Release) SOCE->Degranulation Internalization Receptor Internalization beta_arrestin->Internalization G General Experimental Workflow for Mast Cell Activation Assays cluster_setup Experimental Setup cluster_assays Assays cluster_degranulation Degranulation Assay Steps cluster_calcium Calcium Mobilization Assay Steps Cell_Culture LAD2 Mast Cell Culture Cell_Prep Cell Preparation (Washing & Resuspension) Cell_Culture->Cell_Prep Degranulation Degranulation Assay Cell_Prep->Degranulation Calcium Calcium Mobilization Assay Cell_Prep->Calcium Stim_Degran Stimulation with This compound or Substance P Dye_Loading Loading with Calcium Indicator Dye Supernatant_Collection Supernatant Collection Stim_Degran->Supernatant_Collection Beta_Hex_Assay β-Hexosaminidase Assay Supernatant_Collection->Beta_Hex_Assay Data_Analysis_Degran Data Analysis (% Release) Beta_Hex_Assay->Data_Analysis_Degran Stim_Ca Stimulation & Fluorescence Measurement Dye_Loading->Stim_Ca Data_Analysis_Ca Data Analysis (Fluorescence Change) Stim_Ca->Data_Analysis_Ca

References

(R)-ZINC-3573: A Comparative Analysis of In Vitro Efficacy and Potential In Vivo Implications

Author: BenchChem Technical Support Team. Date: December 2025

(R)-ZINC-3573 is a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and pseudo-allergic reactions.[1] This guide provides a comprehensive comparison of the known in vitro effects of this compound with its potential, yet unconfirmed, in vivo activities, supported by available experimental data and detailed protocols.

In Vitro versus In Vivo Effects: A Summary

While the in vitro activities of this compound are well-documented, establishing its efficacy as a selective MRGPRX2 agonist, its in vivo effects remain to be directly investigated. One key resource explicitly states, "This chemical probe was not tested for in vivo use"[1]. Therefore, this comparison juxtaposes the established in vitro data with the potential in vivo consequences extrapolated from the known physiological roles of MRGPRX2 and in vivo studies of other MRGPRX2 agonists.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValueReference
PRESTO-Tango GPCR AssayHEK293EC50740 nM[1]
FLIPR Calcium AssayHEK293EC501 µM[1]
Mast Cell DegranulationLAD2Induces DegranulationConcentration-dependent[1]
Intracellular Calcium ReleaseLAD2Induces Calcium ReleaseConcentration-dependent[1]

Table 2: In Vitro Selectivity of this compound

Target ClassNumber TestedActivityReference
GPCRs315No significant off-target activity[1]
Kinases97Little activity at 10 µM[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of MRGPRX2 activated by this compound and the general workflows for the key in vitro experiments.

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Agonist Binding Gq Gαq MRGPRX2->Gq Activation Gi Gαi MRGPRX2->Gi Activation PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Degranulation Mast Cell Degranulation Ca_cyto->Degranulation Triggers PKC->Degranulation Contributes to cAMP ↓ cAMP AC->cAMP

Figure 1. MRGPRX2 signaling cascade initiated by this compound.

Calcium_Assay_Workflow start Start: Culture Cells (e.g., LAD2, HEK293-MRGPRX2) load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_compound Add this compound at various concentrations wash->add_compound measure Measure fluorescence intensity over time using a plate reader or flow cytometer add_compound->measure analyze Analyze data to determine EC50 and max response measure->analyze end End analyze->end

Figure 2. Workflow for Intracellular Calcium Release Assay.

Degranulation_Assay_Workflow start Start: Culture Mast Cells (e.g., LAD2) stimulate Stimulate cells with This compound at various concentrations start->stimulate incubate Incubate for a defined period (e.g., 30 minutes at 37°C) stimulate->incubate centrifuge Centrifuge to pellet cells incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant lyse Lyse remaining cells to measure total marker content centrifuge->lyse measure Measure release of a granule marker (e.g., β-hexosaminidase) in the supernatant collect_supernatant->measure calculate Calculate percentage of marker release measure->calculate lyse->calculate end End calculate->end

Figure 3. Workflow for Mast Cell Degranulation Assay.

Experimental Protocols

Intracellular Calcium Release Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound using a fluorescent plate reader.

  • Cell Culture:

    • Culture LAD2 mast cells or HEK293 cells stably expressing MRGPRX2 in appropriate media and conditions.

    • Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells and wash the cells with a buffered saline solution (e.g., HBSS).

    • Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • After incubation, wash the cells to remove the extracellular dye.

    • Add the different concentrations of this compound to the respective wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescent plate reader equipped with an injector for compound addition.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4) kinetically, with readings taken before and after compound addition.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes a colorimetric assay to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

  • Cell Culture and Stimulation:

    • Culture LAD2 mast cells in appropriate media.

    • Wash the cells and resuspend them in a buffered solution (e.g., Tyrode's buffer).

    • Aliquot the cell suspension into a 96-well V-bottom plate.

    • Add various concentrations of this compound to the wells and incubate at 37°C for 30 minutes.[2]

  • Sample Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant from each well, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • To determine the total β-hexosaminidase content, lyse the cells in the remaining pellet with a lysis buffer (e.g., 0.1% Triton X-100).

    • In a new flat-bottom 96-well plate, add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Add aliquots of the supernatant and cell lysate to separate wells containing the substrate.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Data Analysis:

    • Stop the enzymatic reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each concentration of this compound by dividing the absorbance of the supernatant by the total absorbance (supernatant + lysate) and multiplying by 100.

Discussion of Potential In Vivo Effects

While direct in vivo studies on this compound are lacking, its potent and selective activation of MRGPRX2 in vitro suggests potential physiological and pathological consequences if administered in vivo. MRGPRX2 is expressed on mast cells and sensory neurons and is involved in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, pain, and itch.[1][3]

In vivo activation of MRGPRX2 by other agonists has been shown to induce localized wheal and flare reactions upon intradermal injection, indicative of mast cell degranulation and histamine release.[4] Systemic administration of potent MRGPRX2 agonists could potentially lead to more widespread pseudo-allergic reactions. Furthermore, activation of MRGPRX2 on sensory neurons could modulate pain and itch signaling pathways.

It is important to note that species differences exist between human MRGPRX2 and its murine ortholog, MrgprB2, which can lead to variations in agonist potency and selectivity.[4] Therefore, any future in vivo studies of this compound in animal models would need to carefully consider these differences when translating the findings to human physiology.

Conclusion

This compound is a well-characterized selective agonist of MRGPRX2 with potent in vitro activity, inducing intracellular calcium mobilization and mast cell degranulation. While its in vivo effects have not been directly tested, its mechanism of action suggests it could be a valuable tool for probing the physiological roles of MRGPRX2 in vivo. However, the lack of in vivo data is a significant gap in our understanding of this compound's full pharmacological profile. Future studies are warranted to investigate the in vivo efficacy and safety of this compound to determine its potential as a therapeutic agent or a research tool for in vivo applications.

References

Validating Downstream Signaling of (R)-ZINC-3573: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream signaling pathways activated by the selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573, with other known modulators of this receptor. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in validating the effects of this compound.

Introduction to this compound and MRGPRX2

This compound is a small molecule agonist that selectively targets MRGPRX2, a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2] Activation of MRGPRX2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events, primarily in mast cells and sensory neurons.[3] Understanding the intricacies of these downstream signaling pathways is crucial for the development of novel therapeutics targeting this receptor. MRGPRX2 is known to couple to a variety of G protein subfamilies, including Gs, Gi, Gq/11, and G12/13, leading to a diverse range of cellular responses.[4]

Comparative Analysis of MRGPRX2 Modulators

The functional effects of this compound are best understood when compared against other known MRGPRX2 modulators. This section provides a quantitative comparison of this compound with other agonists, such as Substance P and Compound 48/80 (C48/80), and antagonists like C9.

CompoundTypeAssayCell TypeEC50 / IC50Key Findings
This compound AgonistIntracellular Calcium MobilizationHEK293 cells expressing MRGPRX2~0.74 µMPotent and selective activation of MRGPRX2.[2][5]
Mast Cell Degranulation (β-hexosaminidase release)LAD2 mast cellsInduces degranulationConfirms functional activity in a relevant cell type.[1][5]
Substance P AgonistIntracellular Calcium MobilizationHEK293-Gα15 cells expressing MRGPRX2~160 nMA potent endogenous peptide agonist of MRGPRX2.[1]
Mast Cell Degranulation (β-hexosaminidase release)Human skin mast cellsInduces degranulationServes as a key positive control for MRGPRX2 activation.[4]
Compound 48/80 AgonistMast Cell Degranulation (β-hexosaminidase release)LAD2 mast cells10 µg/mL (positive control)A potent, non-peptidic mast cell degranulating agent acting via MRGPRX2.[1]
C9 Antagonist/ Inverse AgonistInhibition of this compound-induced Calcium MobilizationHEK293 cells expressing MRGPRX2Kᵢ = 43 nMEffectively blocks MRGPRX2 activation by agonists.[5]
Inhibition of Agonist-induced DegranulationRBL-2H3 cells expressing MRGPRX2IC50 ~300 nM (against Substance P)Demonstrates potent inhibition of mast cell degranulation.[6]

Downstream Signaling Pathways of MRGPRX2

Activation of MRGPRX2 by this compound initiates a series of intracellular signaling events. The primary pathways validated to date include Gαq-mediated calcium mobilization and subsequent activation of the MAP kinase pathway, specifically Erk1/2.

MRGPRX2_Signaling cluster_membrane Plasma Membrane MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq activates RZINC This compound RZINC->MRGPRX2 PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca release Erk p-Erk1/2 DAG->Erk Ca->Erk activates Degranulation Mast Cell Degranulation Ca->Degranulation triggers

Figure 1. Simplified signaling pathway of this compound via MRGPRX2.

Experimental Protocols

To facilitate the validation of these pathways, detailed methodologies for key experiments are provided below.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration upon agonist stimulation using the fluorescent indicator Fura-2 AM.

Calcium_Assay_Workflow A Seed MRGPRX2-expressing cells in a 96-well plate B Load cells with Fura-2 AM A->B C Wash cells to remove extracellular dye B->C D Acquire baseline fluorescence (340/380 nm excitation, 510 nm emission) C->D E Inject this compound or other modulators D->E F Record fluorescence changes over time E->F G Analyze data to determine EC50 values F->G

Figure 2. Workflow for the intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing MRGPRX2 in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with Fura-2 AM loading solution in the dark at 37°C for 45-60 minutes.[7]

  • Washing: Gently wash the cells twice with the buffered salt solution to remove extracellular Fura-2 AM.

  • Assay: Place the plate in a fluorescence plate reader equipped with dual-wavelength excitation. Measure baseline fluorescence intensity at emission ~510 nm with excitation wavelengths of ~340 nm and ~380 nm.[8]

  • Compound Addition: Add this compound or other test compounds at various concentrations.

  • Data Acquisition: Continuously record the fluorescence ratio (340/380) over time.

  • Analysis: Calculate the change in the fluorescence ratio to determine the intracellular calcium concentration. Plot dose-response curves to calculate EC50 values.[7]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.

Degranulation_Assay_Workflow A Culture LAD2 mast cells B Wash and resuspend cells in buffer A->B C Incubate cells with this compound or other modulators B->C D Centrifuge to pellet cells C->D E Collect supernatant D->E F Lyse cell pellet (for total release) D->F G Incubate supernatant and lysate with p-NAG substrate E->G F->G H Stop reaction and measure absorbance at 405 nm G->H I Calculate percentage of β-hexosaminidase release H->I

Figure 3. Workflow for the mast cell degranulation assay.

Methodology:

  • Cell Culture: Culture LAD2 mast cells in appropriate media.

  • Cell Preparation: Wash the cells and resuspend them in a buffered solution (e.g., HEPES buffer).[9]

  • Stimulation: Aliquot the cell suspension into a 96-well plate and add this compound, other agonists, or antagonists for a specified time (e.g., 30 minutes) at 37°C.[10]

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Total Release Control: Lyse the cells in a control well with a detergent (e.g., Triton X-100) to determine the total cellular β-hexosaminidase content.[10]

  • Enzymatic Reaction: In a separate plate, mix the supernatant or cell lysate with a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase, and incubate at 37°C.[9][10]

  • Measurement: Stop the reaction by adding a stop solution (e.g., glycine buffer) and measure the absorbance at 405 nm.[9]

  • Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Western Blotting for Phospho-Erk1/2

This protocol is used to detect the phosphorylation of Erk1/2, a key downstream kinase in the MAPK pathway, following MRGPRX2 activation.

Methodology:

  • Cell Culture and Starvation: Culture LAD2 or other suitable cells and serum-starve them for several hours to reduce basal Erk1/2 phosphorylation.[11]

  • Stimulation: Treat the cells with this compound or other compounds for various time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total Erk1/2.[11]

  • Analysis: Quantify the band intensities to determine the relative levels of p-Erk1/2.

Conclusion

This compound is a valuable tool for probing the function of MRGPRX2. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate its downstream signaling effects. By utilizing these standardized methods, the scientific community can build a more comprehensive understanding of MRGPRX2-mediated pathways and their role in health and disease, ultimately accelerating the development of novel therapeutics.

References

Comparative Analysis of (R)-ZINC-3573: A Selective MRGPRX2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and functional comparison of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), against other known agonists. The information is compiled from various studies to offer a comprehensive overview for researchers in pain, itch, and inflammation.

This compound has emerged as a valuable chemical probe for studying MRGPRX2, a receptor implicated in non-IgE-mediated allergic and pseudo-allergic reactions.[1] Its high selectivity and the availability of an inactive enantiomer, (S)-ZINC-3573, make it a powerful tool for delineating the specific roles of MRGPRX2 in cellular signaling and pathophysiology.

Quantitative Performance Comparison

The following tables summarize the potency and cellular activity of this compound in comparison to its inactive enantiomer and other commonly used MRGPRX2 agonists.

Table 1: Potency of this compound and its Enantiomer

CompoundTargetAssayEC50Source
This compound MRGPRX2PRESTO-Tango740 nM[1]
This compound MRGPRX2FLIPR1 µM[1]
(S)-ZINC-3573 MRGPRX2PRESTO-Tango> 100 µM[1]
(S)-ZINC-3573 MRGPRX2FLIPR> 100 µM[1]

Table 2: Comparative Cellular Effects on Mast Cells

CompoundCell LineEffectObservationSource
This compound LAD2Intracellular Calcium ReleaseInduced
This compound LAD2DegranulationInduced
(S)-ZINC-3573 LAD2Intracellular Calcium ReleaseNegligible Activity[1]
(S)-ZINC-3573 LAD2DegranulationNegligible Activity[1]

Signaling Pathway and Experimental Workflow

The activation of MRGPRX2 by agonists like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq and Gi proteins, leading to downstream effects such as calcium mobilization and mast cell degranulation.[2]

MRGPRX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq activates Gi Gαi MRGPRX2->Gi activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Degranulation Degranulation (Histamine, etc.) DAG->Degranulation Ca_ER->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation Agonist This compound Agonist->MRGPRX2 binds

Caption: MRGPRX2 signaling cascade upon agonist binding.

The experimental validation of this compound's activity typically involves a series of in vitro assays. A generalized workflow for screening and characterizing MRGPRX2 agonists is depicted below.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Functional Validation cluster_selectivity Selectivity Profiling HTS High-Throughput Screening (e.g., PRESTO-Tango) Ca_Assay Calcium Mobilization Assay (e.g., FLIPR) HTS->Ca_Assay Hit Confirmation GPCR_Panel GPCR Panel Screening HTS->GPCR_Panel Selectivity Check Kinase_Panel Kinase Panel Screening HTS->Kinase_Panel Selectivity Check Degran_Assay Mast Cell Degranulation Assay (β-hexosaminidase release) Ca_Assay->Degran_Assay Functional Confirmation

Caption: General workflow for MRGPRX2 agonist characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

PRESTO-Tango Assay for GPCR Activation

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional activation following Arrestin Translocation) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment.[3]

Principle: This assay utilizes a modified GPCR that is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. Ligand binding to the GPCR induces β-arrestin recruitment, which brings a TEV protease into proximity, leading to the cleavage and release of the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which can be measured as a luminescent signal.[4][5][6]

Generalized Protocol:

  • Cell Plating: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein, are plated in 384-well plates coated with poly-L-lysine.[4]

  • Transfection: Cells are transfected with the plasmid encoding the MRGPRX2-Tango receptor.

  • Compound Addition: The following day, test compounds, such as this compound, are added to the wells at various concentrations.

  • Incubation: The plates are incubated to allow for receptor activation, β-arrestin recruitment, TEV protease cleavage, and reporter gene expression.

  • Luminescence Reading: After incubation, a luciferase substrate is added to the wells, and luminescence is measured using a plate reader. The intensity of the luminescent signal is proportional to the level of receptor activation.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is used to measure changes in intracellular calcium concentration upon GPCR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Activation of Gq-coupled receptors, like MRGPRX2, leads to the release of calcium from intracellular stores and/or influx from the extracellular space. The binding of calcium to the dye results in an increase in fluorescence intensity, which is detected by the FLIPR instrument in real-time.[7][8][9]

Generalized Protocol:

  • Cell Plating: Cells expressing MRGPRX2 (e.g., HEK293 or LAD2) are plated in 96- or 384-well black-walled, clear-bottom plates and incubated overnight.[9]

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and often probenecid to prevent dye leakage.

  • Compound Preparation: A separate plate containing the test compounds at various concentrations is prepared.

  • Measurement: The cell plate and compound plate are placed in the FLIPR instrument. The instrument adds the compounds to the cell plate and simultaneously measures the fluorescence intensity in each well over time. An increase in fluorescence indicates a rise in intracellular calcium.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon stimulation, which is a key functional outcome of MRGPRX2 activation. β-hexosaminidase is a stable enzyme stored in mast cell granules, and its release into the supernatant is a reliable marker of degranulation.

Principle: Mast cells are stimulated with the test compound. The degranulation process releases β-hexosaminidase into the cell culture supernatant. The enzymatic activity in the supernatant is then measured using a colorimetric or fluorometric substrate. The amount of enzyme released is proportional to the extent of degranulation.[10][11]

Generalized Protocol:

  • Cell Culture: A human mast cell line, such as LAD2, is cultured in appropriate media.

  • Stimulation: The cells are washed and resuspended in a buffered salt solution. They are then incubated with the test compound (e.g., this compound) for a defined period (e.g., 30 minutes) at 37°C.[10]

  • Supernatant Collection: The cells are pelleted by centrifugation, and the supernatant containing the released β-hexosaminidase is collected.

  • Enzymatic Reaction: The supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). β-hexosaminidase cleaves this substrate, producing a colored or fluorescent product.[10]

  • Measurement: The absorbance or fluorescence is measured using a plate reader. The percentage of degranulation is calculated by comparing the amount of enzyme in the supernatant to the total amount of enzyme in the cells (determined by lysing a parallel set of unstimulated cells).[10]

References

Head-to-head comparison of (R)-ZINC-3573 and other chemical probes

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of chemical probes is essential for the selection of the most appropriate tool for biological research and drug discovery. This guide provides a head-to-head comparison of (R)-ZINC-3573, a selective inhibitor of the enzyme SMYD3, with other known SMYD3 inhibitors. The comparison focuses on biochemical potency, cellular activity, and selectivity, supported by experimental data from peer-reviewed studies.

Introduction to SMYD3 and its Inhibition

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including pancreatic, liver, and colorectal cancers. Its role in regulating gene expression through the methylation of histone and non-histone proteins has made it an attractive target for therapeutic intervention. Chemical probes that can selectively inhibit SMYD3 are crucial tools for validating its function in disease models.

This compound, also known as BCI-121, emerged from a virtual screen of the ZINC database and was identified as a potent and selective inhibitor of SMYD3. This guide compares this compound to another well-characterized SMYD3 inhibitor, LLY-507.

Biochemical and Cellular Performance

The efficacy of a chemical probe is determined by its ability to inhibit its target in both biochemical assays and a cellular context. The following table summarizes the key performance metrics for this compound and LLY-507.

ParameterThis compound (BCI-121)LLY-507Reference
Biochemical IC50 0.95 µM (against SMYD3)0.003 µM (against SMYD3)
Cellular Activity Inhibits proliferation of HepG2 cellsInhibits proliferation of various cancer cell lines
Mechanism of Action Uncompetitive with respect to SAM and peptide substrateCompetitive with respect to peptide substrate, non-competitive with SAM

Selectivity Profile

A high-quality chemical probe must exhibit selectivity for its intended target over other related proteins to minimize off-target effects.

  • This compound (BCI-121): This inhibitor has demonstrated selectivity for SMYD3. In a screen against a panel of 24 other methyltransferases, BCI-121 showed no significant inhibition at a concentration of 10 µM.

  • LLY-507: This compound is also highly selective for SMYD3. It was profiled against a panel of 20 protein methyltransferases and showed greater than 300-fold selectivity for SMYD3.

Signaling Pathway and Mechanism of Action

SMYD3 exerts its oncogenic effects through the methylation of downstream targets, including MAP3K2, which promotes the RAS/RAF/MEK/ERK signaling pathway. Inhibition of SMYD3 is expected to block this cascade, leading to reduced cancer cell proliferation.

SMYD3_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SMYD3 SMYD3 MAP3K2 MAP3K2 SMYD3->MAP3K2 Methylates MAP3K2->MEK Inhibitor This compound LLY-507 Inhibitor->SMYD3 Inhibits

Caption: Simplified SMYD3 signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

SMYD3 Biochemical Assay (for IC50 Determination of this compound)

The inhibitory activity of this compound against SMYD3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Components: The assay was performed in a 384-well plate containing recombinant human SMYD3, a biotinylated MAP3K2 peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM).

  • Inhibitor Addition: this compound was added at varying concentrations.

  • Incubation: The reaction was incubated for a defined period to allow for methylation of the peptide substrate.

  • Detection: The reaction was stopped, and detection reagents (Europium-labeled anti-monomethyl lysine antibody and Streptavidin-APC) were added.

  • Signal Measurement: The TR-FRET signal was read on a suitable plate reader. The IC50 value was calculated from the dose-response curve.

Assay_Workflow A 1. Combine SMYD3, Biotin-MAP3K2 peptide, and SAM in a 384-well plate. B 2. Add varying concentrations of This compound. A->B C 3. Incubate to allow enzymatic reaction. B->C D 4. Add detection reagents: Eu-Ab and SA-APC. C->D E 5. Read TR-FRET signal. D->E F 6. Calculate IC50 from dose-response curve. E->F

Caption: Workflow for the SMYD3 TR-FRET biochemical assay.

Cell Proliferation Assay

The effect of SMYD3 inhibitors on cancer cell viability was assessed using a standard proliferation assay.

  • Cell Seeding: Human hepatocellular carcinoma (HepG2) cells were seeded in 96-well plates.

  • Compound Treatment: After allowing the cells to adhere, they were treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo luminescent cell viability assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was read on a plate reader, and the results were used to determine the effect of the inhibitor on cell proliferation.

Conclusion

Both this compound (BCI-121) and LLY-507 are valuable chemical probes for studying the biological functions of SMYD3. LLY-507 demonstrates significantly higher biochemical potency with an IC50 in the low nanomolar range. However, this compound remains a potent and selective tool with a distinct, uncompetitive mechanism of action. The choice between these probes may depend on the specific experimental context, such as the required potency and the desired mechanism of inhibition. The data and protocols provided here offer a foundation for researchers to make an informed decision when selecting an SMYD3 inhibitor for their studies.

Safety Operating Guide

Navigating the Disposal of (R)-ZINC-3573: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of (R)-ZINC-3573, a selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist.[1] Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) which is available from the supplier.[1][2][3] As a standard practice for handling zinc-containing compounds, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Impervious gloves.

  • Protective Clothing: A lab coat or other suitable protective garments.

All handling of this compound should occur in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4]

Step-by-Step Disposal Procedures

The disposal of this compound, as with other organozinc compounds, requires careful consideration due to its potential reactivity and the environmental toxicity of zinc compounds. The primary and recommended method of disposal is through a licensed hazardous waste disposal facility.

1. Waste Identification and Segregation:

  • Identify and segregate waste containing this compound from other laboratory waste streams.

  • Do not mix it with incompatible materials.

2. Containerization:

  • Store waste in designated, clearly labeled, and leak-proof containers.[5][6]

  • The containers should be made of materials resistant to the chemical's properties.

3. Engage Professional Disposal Services:

  • Contact a licensed hazardous waste disposal company to arrange for collection and disposal.[5][6] These services are equipped to handle and transport hazardous materials in a safe and compliant manner.

4. Spill Management: In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill to a small area using an absorbent material.

  • Carefully sweep or collect the spilled material into a designated, labeled container for disposal as hazardous waste.[4]

  • Decontaminate the spill area thoroughly.

While neutralization is a potential disposal method for some zinc compounds like zinc chloride, it is a hazardous procedure that should only be performed by trained professionals.[5] Given the specific nature of this compound as an organozinc compound, which can be pyrophoric, attempting neutralization without expert knowledge is not recommended.[7][8]

Quantitative Data Summary

For researchers using this compound, the following data is pertinent for its handling and preparation of solutions.

PropertyValueReference
Molecular Weight307.4 g/mol
FormulaC₁₈H₂₁N₅
Purity≥98%
SolubilitySoluble to 100 mM in 1eq. HCl and DMSO
StorageStore at +4°C
CAS Number2089389-15-9

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Waste Management cluster_2 Disposal cluster_3 Emergency Procedure A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Handle in a Well-Ventilated Area (Fume Hood) B->C D Identify and Segregate this compound Waste C->D E Store in Labeled, Leak-Proof Containers D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Arrange for Professional Collection and Disposal F->G H Spill Occurs I Contain Spill with Absorbent Material H->I J Collect and Store as Hazardous Waste I->J J->F K Decontaminate Spill Area J->K

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for the handling of (R)-ZINC-3573, a selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist used in pain and itch research.[1] The following procedural guidance outlines operational and disposal plans to foster a secure and productive research environment.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive PPE plan is crucial for minimizing exposure and ensuring personal safety. The following recommendations are based on general laboratory safety protocols for handling solid, non-volatile chemical compounds of unknown toxicity.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles should be worn at all times in the laboratory to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: While this compound is a solid, a respirator may be necessary if there is a risk of aerosolization, such as during weighing or solution preparation. The specific type of respirator should be determined by a risk assessment.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and maintaining the integrity of the compound.

Receiving and Storage:

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendations.

Preparation of Solutions:

All handling of the solid compound, including weighing and preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools and techniques to avoid generating dust.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a zinc-containing compound, specific disposal procedures for zinc waste should be followed.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure:

All waste containing this compound must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. General guidance for zinc waste suggests that it should not be disposed of down the drain.[2]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative information for the storage of this compound.

ParameterValueSource
Storage Temperature (Solid)-20°C[1]
Storage Temperature (in DMSO)-20°C

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receive and Inspect Compound B Store at Recommended Temperature A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D E Prepare Stock Solution D->E F Conduct Experiment E->F G Collect Solid Waste F->G H Collect Liquid Waste F->H I Label Hazardous Waste G->I H->I J Dispose via EHS I->J

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.